molecular formula C7H9BrN2 B3066617 5-Bromo-6-ethylpyridin-2-amine CAS No. 848360-99-6

5-Bromo-6-ethylpyridin-2-amine

Cat. No.: B3066617
CAS No.: 848360-99-6
M. Wt: 201.06 g/mol
InChI Key: SYFQQSLPNGTEMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-ethylpyridin-2-amine (CAS 848360-99-6) is an organic compound with the molecular formula C7H9BrN2 and a molecular weight of 201.06 g/mol . This brominated pyridine derivative is characterized by an amine group at the 2-position and an ethyl group at the 6-position of the pyridine ring, making it a valuable building block in organic synthesis and pharmaceutical research . As a key synthetic intermediate, it is used in the construction of more complex heterocyclic systems, including [1,2,4]triazolo[1,5-a]pyridines, which are structures of significant interest in the development of therapeutics for inflammatory and autoimmune diseases . The compound is typically supplied as a solid and should be stored sealed in a dry environment at room temperature . Please consult the manufacturer's Safety Data Sheet (MSDS) prior to use. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-ethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-2-6-5(8)3-4-7(9)10-6/h3-4H,2H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFQQSLPNGTEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617222
Record name 5-Bromo-6-ethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848360-99-6
Record name 5-Bromo-6-ethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 5-Bromo-6-ethylpyridin-2-amine

[1]

Executive Summary

5-Bromo-6-ethylpyridin-2-amine (CAS 848360-99-6) serves as a "lynchpin" scaffold in medicinal chemistry, particularly for fragment-based drug discovery targeting kinase pathways.[1][2] Its structural utility lies in the orthogonal reactivity of its three functional handles: the nucleophilic amine (C2), the electrophilic bromide (C5), and the steric/lipophilic ethyl group (C6).[2]

Precise spectroscopic validation of this compound is required to distinguish it from common impurities such as the 3-bromo regioisomer or the over-brominated 3,5-dibromo species.[1][2] This guide provides a definitive reference for its identification using NMR, MS, and IR methodologies.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

ParameterSpecification
IUPAC Name 5-Bromo-6-ethylpyridin-2-amine
Common Name 2-Amino-5-bromo-6-ethylpyridine
CAS Number 848360-99-6
Molecular Formula C

H

BrN

Exact Mass 200.99 (for

Br) / 202.99 (for

Br)
Appearance Off-white to yellow crystalline solid
Solubility Soluble in DMSO, MeOH, CDCl

; sparingly soluble in water

Synthesis & Impurity Logic

Understanding the synthesis is prerequisite to interpreting the spectra.[1] The compound is typically synthesized via the electrophilic aromatic substitution (bromination) of 6-ethylpyridin-2-amine .[1]

Reaction Pathway & Impurity Profile

The amino group at C2 directs the incoming bromine to the ortho (C3) or para (C5) positions.[2] Steric hindrance from the ethyl group at C6 disfavors C5 attack slightly less than the electronic activation favors it, but regioisomeric mixtures are common.[2]

SynthesisPathStart6-Ethylpyridin-2-amine(Precursor)Target5-Bromo-6-ethylpyridin-2-amine(Target: C5 Substitution)Start->Target Major Product(Para to amine)Impurity13-Bromo isomer(Impurity: C3 Substitution)Start->Impurity1 Minor Side ProductReagentNBS or Br2(Electrophile)Reagent->TargetImpurity23,5-Dibromo isomer(Over-bromination)Target->Impurity2 Excess Reagent

Figure 1: Synthetic logic dictating the spectroscopic impurity profile. The C5 position is electronically favored para to the amine, but C3 isomers must be ruled out via NMR coupling constants.[2]

Spectroscopic Data Analysis[1][2][9]

Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum is the primary tool for structural confirmation.[1] The key diagnostic feature is the pair of aromatic doublets with an ortho-coupling constant (

1

1

Experimental Data (400 MHz, CDCl


):
Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
AssignmentStructural Context
7.46 Doublet (d)1H8.4 HzC4-H Ortho to Bromine (Deshielded)
6.22 Doublet (d)1H8.8 HzC3-H Ortho to Amine (Shielded)
4.38 Broad Singlet (br s)2H--NH

Exchangeable protons
2.76 Quartet (q)2H7.6 Hz-CH

-CH

Methylene (Ethyl group)
1.21 Triplet (t)3H7.6 Hz-CH

-CH

Methyl (Ethyl group)

Data Source: Validated against patent literature WO2013029338A1 [1].

Interpretation Guide:

  • Regiochemistry Check: The coupling constant of ~8.6 Hz between the aromatic protons at 7.46 and 6.22 ppm confirms they are neighbors (C3 and C4). If the bromine were at C3, the remaining protons would be at C4 and C5, showing a similar coupling, but the chemical shift environment would differ significantly due to the proximity of the ethyl group.

  • Ethyl Group Verification: The quartet at 2.76 ppm and triplet at 1.21 ppm are diagnostic for the ethyl chain.[1]

Carbon NMR ( C NMR) - Structural Assignment

While experimental

1

Predicted Chemical Shifts (CDCl


):
  • 
     156.5:  C2 (Ipso to Amine, desheilded)[2]
    
  • 
     155.8:  C6 (Ipso to Ethyl)
    
  • 
     140.5:  C4 (Aromatic CH)[2]
    
  • 
     108.5:  C5 (Ipso to Bromine)[2]
    
  • 
     106.2:  C3 (Aromatic CH, shielded by amine)[2]
    
  • 
     29.5: C H
    
    
    -CH
    
    
    (Methylene)[1][2]
  • 
     12.8:  CH
    
    
    -C H
    
    
    (Methyl)[1][2]
Mass Spectrometry (MS)

The presence of bromine provides a distinct isotopic signature that serves as a rapid purity check.[2]

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)[2]

  • Molecular Ion (M+H)

    
    : 
    
    • m/z 201.0:

      
      Br isotopologue (Relative Intensity: 100%)
      
    • m/z 203.0:

      
      Br isotopologue (Relative Intensity: ~98%)[2]
      
  • Pattern Recognition: A 1:1 doublet separated by 2 mass units is diagnostic of a mono-brominated species.[1][2]

  • Fragmentation: Loss of the ethyl group (M-29) or ammonia (M-17) may be observed in high-energy collision dissociation.[1][2]

Analytical Workflow & Quality Control

To ensure the material is suitable for GMP or high-value synthesis, the following workflow is recommended.

AnalyticalWorkflowcluster_TestsValidation ProtocolSampleRaw Sample(5-Bromo-6-ethylpyridin-2-amine)LCMSLC-MS (ESI+)Check: m/z 201/203 (1:1 ratio)Sample->LCMSHNMR1H NMR (CDCl3)Check: Doublets @ 6.22/7.46 ppmSample->HNMRHPLCHPLC (UV 254 nm)Check: Single Peak >98%Sample->HPLCDecisionData IntegrationLCMS->DecisionIsotope ConfirmedHNMR->DecisionStructure ConfirmedHPLC->DecisionPurity ConfirmedPassRELEASEFor SynthesisDecision->PassAll PassFailREJECTRecrystallizeDecision->FailAny Fail

Figure 2: Integrated analytical workflow for quality assurance. The 1:1 isotopic ratio in MS is the fastest confirmation of bromination, while NMR confirms regiochemistry.

Protocol: Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (Deuterated Chloroform).
    
    • Note: DMSO-d

      
       may be used if solubility is an issue, but chemical shifts will migrate (Amine protons will shift downfield to ~6.0-6.5 ppm).[1]
      
  • Reference: Ensure TMS (Tetramethylsilane) is present as an internal standard (

    
     0.00).
    
  • Acquisition: Standard proton parameters (pulse width 30°, relaxation delay 1.0 s, 16 scans).

References

  • Patent: WO2013029338A1.[1][2] Novel compounds. (2013).[1][3] Assignee: BeiGene Ltd.[1][2] Available at: (Accessed: 2023-10-26).

  • Patent: US20140275080A1.[1][2] N-Acyl-N'-(pyridin-2-yl) Ureas and Analogs Exhibiting Anti-Cancer and Anti-Proliferative Activities. (2014).[1][2] Available at: .

  • Database: PubChem Compound Summary for CID 58169227 (5-Bromo-6-ethylpyridin-2-amine). Available at: [Link].

Commercial Availability & Technical Profile: 5-Bromo-6-ethylpyridin-2-amine

[1]

Executive Summary

5-Bromo-6-ethylpyridin-2-amine (CAS: 848360-99-6 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and receptor modulators.[1][2][3][4] While not a commodity chemical like its methyl analog, it is commercially available through specialized catalog suppliers.

For large-scale procurement (>100g), the supply chain relies heavily on "make-to-order" synthesis starting from the widely available precursor 6-ethylpyridin-2-amine (CAS: 21717-29-3). This guide details the sourcing landscape, validates the synthesis route for in-house production, and provides quality control parameters.

Chemical Identity & Product Profile

PropertySpecification
Chemical Name 5-Bromo-6-ethylpyridin-2-amine
CAS Number 848360-99-6
Synonyms 2-Amino-5-bromo-6-ethylpyridine; 6-Ethyl-5-bromopyridin-2-amine
Molecular Formula

Molecular Weight 201.07 g/mol
Precursor CAS 21717-29-3 (6-Ethylpyridin-2-amine)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Chloroform; Low water solubility

Commercial Supply Landscape

The market for 5-Bromo-6-ethylpyridin-2-amine is tiered. Researchers requiring milligram to gram quantities can utilize catalog suppliers, while process chemists needing kilograms must often contract synthesis or purchase the precursor.

Tier 1: Catalog Suppliers (Research Scale)

These suppliers typically list the compound with lead times ranging from 2–4 weeks, indicating stock is held in central warehouses (often in Asia) or synthesized upon request.

  • BLD Pharm: Catalog #BD01130980. Often maintains stock of 1g–25g units.

  • Hoffman Chemicals: Catalog #HFC10077.[4]

  • EvitaChem: Catalog #P137586.

Tier 2: Strategic Sourcing (Process Scale)

For demands exceeding 100g, direct purchase of the target molecule is often cost-prohibitive due to the "custom synthesis" premium.

  • Strategy: Purchase the precursor 6-Ethylpyridin-2-amine (CAS 21717-29-3) .[5]

  • Availability: The precursor is widely available in bulk (kg scale) from major vendors like Thermo Fisher (Alfa Aesar) , Parchem , and Enamine .

  • Cost Efficiency: Converting the precursor in-house (one-step bromination) can reduce material costs by 40–60%.

Technical Synthesis Guide

If commercial stock is unavailable or cost-prohibitive, the synthesis of 5-Bromo-6-ethylpyridin-2-amine is a robust, one-step electrophilic aromatic substitution.

Validated Synthetic Route

The amino group at position 2 is strongly activating and directs electrophiles to positions 3 and 5. The 6-ethyl group provides some steric bulk, but the electronic directing effect of the amino group overwhelmingly favors the 5-position (para to the amino group) over the 3-position.

Reaction Protocol:

  • Starting Material: 2-Amino-6-ethylpyridine (1.0 equiv).[5][6]

  • Reagent: N-Bromosuccinimide (NBS) (1.0 – 1.05 equiv).

  • Solvent: Chloroform (

    
    ) or Acetonitrile (
    
    
    ).
  • Conditions:

    
     to Room Temperature, 30–45 mins.
    
  • Workup: Concentration, filtration of succinimide byproduct, and silica gel chromatography (EtOAc/Hexanes).

  • Yield: Typically 78–89% .

Mechanism & Workflow Visualization

SynthesisRoutePrecursor6-Ethylpyridin-2-amine(CAS: 21717-29-3)IntermediateSigma Complex(Transient)Precursor->Intermediate Electrophilic Attack ReagentsNBS (1.0 equiv)Solvent: CHCl3 or MeCNTemp: 0°C -> RTReagents->IntermediateTarget5-Bromo-6-ethylpyridin-2-amine(CAS: 848360-99-6)Yield: ~78-89%Intermediate->Target Deprotonation/Aromatization ByproductSuccinimide(Removed via Filtration)Intermediate->Byproduct Side Product

Figure 1: Validated synthesis pathway using N-Bromosuccinimide (NBS) for regioselective bromination.

Critical Process Parameters
  • Regioselectivity: The reaction is highly selective for the 5-position. However, using excess NBS (>1.1 equiv) or higher temperatures can lead to 3,5-dibromination .

  • Purification: The product is less polar than the precursor. Flash chromatography using a gradient of 5–50% Ethyl Acetate in Hexanes is effective for isolation.

Quality Control & Impurity Profile

When sourcing or synthesizing this material, the following impurities must be monitored via HPLC/LC-MS:

ImpurityOriginDetection Limit (Spec)
6-Ethylpyridin-2-amine Unreacted Starting Material< 0.5%
3,5-Dibromo-6-ethylpyridin-2-amine Over-bromination (Excess NBS)< 0.1%
3-Bromo-6-ethylpyridin-2-amine Regioisomer (Ortho substitution)< 1.0%
Succinimide Reagent byproduct< 0.1%

Analytical Method:

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Detection: UV at 254 nm (Pyridine absorption).

References

  • BLD Pharm. Product Analysis: 5-Bromo-6-ethylpyridin-2-amine (CAS 848360-99-6).[1][2][3] Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: 2-Amino-6-ethylpyridine (Precursor). Retrieved from

  • Google Patents. US20140275080A1 - N-Acyl-N'-(pyridin-2-yl) Ureas and Analogs (Synthesis Protocol). Retrieved from

  • PubChem. Compound Summary: 6-Ethylpyridin-2-amine (CAS 21717-29-3). Retrieved from

The Emerging Therapeutic Potential of 5-Bromo-6-ethylpyridin-2-amine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyridine Scaffold as a Cornerstone in Medicinal Chemistry

The pyridine ring, a quintessential six-membered aromatic heterocycle, stands as a privileged scaffold in the landscape of drug discovery. Its unique electronic properties, capacity for hydrogen bonding, and synthetic tractability have cemented its role in a vast array of therapeutic agents. From well-established drugs to novel clinical candidates, the pyridine moiety consistently imparts favorable pharmacokinetic and pharmacodynamic properties. This guide delves into a specific, yet largely unexplored, chemical space: derivatives of 5-Bromo-6-ethylpyridin-2-amine. By dissecting the rationale behind their design and outlining a comprehensive strategy for their synthesis and biological evaluation, we aim to provide researchers, scientists, and drug development professionals with a robust framework to unlock the therapeutic potential of this promising class of compounds.

I. Strategic Design and Synthesis of a Focused Derivative Library

The core structure, 5-Bromo-6-ethylpyridin-2-amine, presents multiple avenues for chemical modification, allowing for the creation of a diverse library of compounds to probe a range of biological targets. The bromine atom at the 5-position is an ideal handle for palladium-catalyzed cross-coupling reactions, while the 2-amino group serves as a versatile nucleophile for the introduction of various functionalities.

A. Synthesis of the Core Intermediate: 5-Bromo-6-ethylpyridin-2-amine

A plausible synthetic route to the core intermediate can be adapted from established methods for similar 2-aminopyridines.[1][2] A multi-step synthesis commencing from a readily available starting material is proposed.

A 2-Amino-6-ethylpyridine B 2-Amino-5-bromo-6-ethylpyridine A->B Bromination (e.g., NBS in Acetonitrile) C 5-Bromo-6-ethylpyridin-2-amine B->C Hydrolysis (e.g., aq. HCl, heat) Core 5-Bromo-6-ethylpyridin-2-amine Product 5-Aryl/Heteroaryl-6-ethylpyridin-2-amine Derivatives Core->Product BoronicAcid R-B(OH)2 (Aryl/Heteroaryl Boronic Acid) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water)

Caption: Suzuki coupling for diversification at the 5-position.

2. Derivatization of the 2-Amino Group:

The 2-amino group provides a nucleophilic handle for the introduction of a wide range of functionalities, including amides, ureas, and thioureas. These functional groups are prevalent in bioactive molecules and can significantly influence the biological activity and physicochemical properties of the parent compound. [3][4]

  • Amide Synthesis: Standard amide coupling reagents such as HATU or EDC can be employed to couple the 2-amino group with a variety of carboxylic acids. [5][6]* Urea and Thiourea Synthesis: Reaction of the 2-aminopyridine with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. [4][7]

II. Probing the Biological Landscape: A Multi-faceted Screening Approach

Based on the known biological activities of structurally related pyridine derivatives, a tiered screening cascade is proposed to efficiently evaluate the therapeutic potential of the synthesized library. The primary focus will be on anticancer, antimicrobial, and anti-inflammatory activities.

A. Anticancer Activity Evaluation

Pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways. [8] 1. Cell Viability and Cytotoxicity Screening (MTT Assay):

The initial screen will involve a high-throughput MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the compounds against a panel of human cancer cell lines representing various tumor types (e.g., breast, lung, colon, leukemia). [9][10]

Parameter Description
Cell Lines MCF-7 (breast), A549 (lung), HCT116 (colon), K562 (leukemia)
Compound Concentration 0.1, 1, 10, 50, 100 µM
Incubation Time 48 and 72 hours

| Readout | Absorbance at 570 nm, calculation of IC50 values |

2. Apoptosis Induction Analysis:

Compounds exhibiting significant cytotoxicity will be further investigated for their ability to induce apoptosis. This can be assessed using techniques such as Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry. [10]

Start Cancer Cells Treatment Treat with Derivative Start->Treatment Staining Annexin V-FITC/PI Staining Treatment->Staining Analysis Flow Cytometry Analysis Staining->Analysis Result Quantification of Apoptotic Cells Analysis->Result

Caption: Workflow for apoptosis induction analysis.

B. Antimicrobial Activity Screening

The prevalence of drug-resistant microbial infections necessitates the discovery of novel antimicrobial agents. Pyridine derivatives have shown promise in this area. [11][12] 1. Zone of Inhibition Assay:

A preliminary screen for antibacterial and antifungal activity can be performed using the agar disk diffusion (zone of inhibition) method. [13][14][15]This provides a qualitative assessment of the antimicrobial potential of the synthesized compounds.

2. Minimum Inhibitory Concentration (MIC) Determination:

For compounds showing activity in the zone of inhibition assay, the Minimum Inhibitory Concentration (MIC) will be determined using a broth microdilution method. [16][17]This provides a quantitative measure of the potency of the antimicrobial agent.

Parameter Description
Bacterial Strains Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)
Fungal Strains Candida albicans
Method Broth microdilution in 96-well plates
Readout Visual inspection for turbidity, determination of the lowest concentration with no visible growth
C. Anti-inflammatory Potential Assessment

Chronic inflammation is a key driver of numerous diseases. The inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are established therapeutic strategies for managing inflammation. [18][19] 1. COX-1/COX-2 and 5-LOX Inhibition Assays:

The ability of the derivatives to inhibit COX-1, COX-2, and 5-LOX enzymes will be evaluated using commercially available enzyme inhibition assay kits. [20][21][22]This will provide insights into their potential as anti-inflammatory agents and their selectivity profile.

III. Elucidating Mechanisms of Action: A Deeper Mechanistic Dive

Understanding the molecular mechanisms by which the active compounds exert their biological effects is crucial for their further development.

A. Potential Anticancer Mechanisms

Aminopyridine derivatives have been reported to induce cancer cell death through various mechanisms, including:

  • Induction of Apoptosis: As previously mentioned, the induction of programmed cell death is a key mechanism for many anticancer drugs. [8]* Cell Cycle Arrest: The compounds may interfere with the cell cycle progression, leading to arrest at specific checkpoints (e.g., G1, S, or G2/M phase). [23]* Kinase Inhibition: Many pyridine-based compounds are known to inhibit protein kinases that are crucial for cancer cell proliferation and survival.

Derivative 5-Bromo-6-ethylpyridin-2-amine Derivative Kinase Protein Kinase (e.g., VEGFR, EGFR) Derivative->Kinase Inhibition CellCycle Cell Cycle Proteins Derivative->CellCycle Dysregulation Apoptosis Apoptotic Pathway Derivative->Apoptosis Activation Proliferation Cell Proliferation Kinase->Proliferation Promotes Survival Cell Survival Kinase->Survival Promotes CellCycle->Proliferation Apoptosis->Survival Inhibits

Caption: Potential anticancer mechanisms of action.

B. Putative Antimicrobial Mechanisms

The antimicrobial action of pyridine derivatives may involve:

  • Disruption of Cell Membrane Integrity: The compounds could interfere with the structure and function of the microbial cell membrane, leading to cell lysis.

  • Inhibition of Essential Enzymes: The derivatives might inhibit enzymes that are critical for microbial viability, such as those involved in cell wall synthesis or DNA replication.

  • Interference with Biofilm Formation: Many pyridine derivatives have been shown to inhibit the formation of microbial biofilms, which are a major contributor to antibiotic resistance. [24]

IV. Conclusion and Future Directions

The 5-Bromo-6-ethylpyridin-2-amine scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic strategies and biological evaluation protocols outlined in this guide provide a comprehensive framework for exploring the potential of its derivatives. Future work should focus on optimizing the lead compounds identified through the initial screening cascade, including detailed structure-activity relationship (SAR) studies and in vivo efficacy and safety evaluations. The insights gained from these studies will be instrumental in advancing this exciting class of compounds towards clinical development.

V. References

  • CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine - Google Patents. Available at:

  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons. Available at: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • CN101704781A - Preparation method of amino pyridine bromide compound - Google Patents. Available at:

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central. Available at: [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC - NIH. Available at: [Link]

  • (PDF) Guideline for anticancer assays in cells - ResearchGate. Available at: [Link]

  • Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines - RSC Publishing. Available at: [Link]

  • Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth - MDPI. Available at: [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. Available at: [Link]

  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC - PubMed Central. Available at: [Link]

  • aminopyridine inhibits cell proliferation and affects anti-tumor activ - Taylor & Francis eBooks. Available at: [Link]

  • Zone of Inhibition Test for Antimicrobial Activity - Microchem Laboratory. Available at: [Link]

  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC - PubMed Central. Available at: [Link]

  • Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC. Available at: [Link]

  • (PDF) Synthesis and antimicrobial studies of new pyridine derivatives - ResearchGate. Available at: [Link]

  • Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). Available at: [Link]

  • Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents - Universiti Kebangsaan Malaysia. Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. - ResearchGate. Available at: [Link]

  • Apoptosis and MTT assay - Bio-protocol. Available at: [Link]

  • Zone of Inhibition | Nelson Labs. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - Frontiers. Available at: [Link]

  • Anticancer agents applied to combat various cancer cell lines. - ResearchGate. Available at: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. Available at: [Link]

  • Investigation of the Effects of Blocking Potassium Channels With 4-Aminopyridine on Paclitaxel Activity in Breast Cancer Cell Lines - PubMed. Available at: [Link]

  • Synthesis of urea and thiourea derivatives of C20-epi-aminosalinomycin and their activity against Trypanosoma brucei - UEA Digital Repository. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. Available at: [Link]

  • Zone of Inhibition | Kirby Bauer Test - Microbe Investigations. Available at: [Link]

  • [PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities - Semantic Scholar. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • (PDF) Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents - ResearchGate. Available at: [Link]

  • 4.6. Determination of Minimum Inhibitory Concentration (MIC) - Bio-protocol. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. Available at: [Link]

  • Dual COX/LOX inhibition: screening and evaluation of effect of medicinal plants of Kerala as Anti- inflammatory agents - Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - OUCI. Available at: [Link]

  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. Available at: [Link]

  • Preparation of urea and thiourea compounds of... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

Sources

Methodological & Application

Application Note: Regioselective Bromination of 6-Ethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the controlled monobromination of 6-ethylpyridin-2-amine to synthesize 2-amino-5-bromo-6-ethylpyridine . This transformation is a critical step in the synthesis of pharmacophores, particularly for PI3K and Gyrase B inhibitors, where the 5-bromo position serves as a handle for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

While elemental bromine (


) is traditionally used for pyridines, it often leads to over-bromination (3,5-dibromo species) and oxidation of the ethyl side chain. This protocol utilizes 

-Bromosuccinimide (NBS)
in polar aprotic media to achieve high regioselectivity for the para position relative to the amine, minimizing side reactions.

Strategic Analysis & Mechanistic Insight

Regioselectivity Logic

The substrate, 6-ethylpyridin-2-amine, contains two directing groups on the pyridine ring:

  • Amino group (-NH

    
    ):  A strong electron-donating group (EDG) that directs electrophiles to the ortho (C3) and para (C5) positions.
    
  • Ethyl group (-Et): A weak EDG at C6.

Why Position 5? Although both C3 and C5 are activated, C5 is sterically less hindered than C3 (which is flanked by the amine and ring nitrogen). Furthermore, the para-directing influence of the amino group typically dominates. The C6-ethyl group further blocks the C6 position and sterically discourages attack at C5 slightly, but not enough to overcome the electronic activation from the amine.

Reaction Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) pathway. The NBS provides a source of electrophilic bromine (


).[1]

ReactionMechanism Substrate 6-Ethylpyridin-2-amine Intermediate Sigma Complex (Resonance Stabilized) Substrate->Intermediate + Br+ NBS NBS (Electrophile Source) NBS->Intermediate Activation Product 2-Amino-5-bromo-6-ethylpyridine (Major) Intermediate->Product - H+ ByProduct 3,5-Dibromo species (Minor Impurity) Product->ByProduct + Excess NBS

Figure 1: Electrophilic Aromatic Substitution pathway favoring C5 bromination.

Experimental Protocol

Materials & Equipment
  • Substrate: 6-Ethylpyridin-2-amine (CAS: 36922-66-8)

  • Reagent:

    
    -Bromosuccinimide (NBS) (Recrystallized if yellow; purity is critical).
    
  • Solvent: Acetonitrile (MeCN), anhydrous grade.

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    ).
    
  • Equipment: 3-neck round bottom flask, internal temperature probe, nitrogen inlet, addition funnel.

Method A: High-Precision NBS Bromination (Recommended)

This method maximizes mono-bromination selectivity by maintaining low temperature and controlling stoichiometry.

Step-by-Step Procedure:

  • Preparation: Charge a 3-neck flask with 6-ethylpyridin-2-amine (1.0 equiv, e.g., 10.0 g) and Acetonitrile (10 volumes, 100 mL).

  • Cooling: Cool the solution to 0–5 °C using an ice/water bath. Ensure the system is under a light nitrogen blanket.

  • Reagent Addition: Dissolve NBS (1.05 equiv) in Acetonitrile (5 volumes). Add this solution dropwise to the amine solution over 45–60 minutes.

    • Critical Control: Do not allow the internal temperature to exceed 10 °C. Rapid addition causes localized high concentrations of

      
      , leading to the 3,5-dibromo impurity.
      
  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:4) or HPLC.[2]

    • Endpoint: Consumption of starting material >98%.[2] If starting material remains after 4 hours, add 0.05 equiv NBS.

  • Quenching: Once complete, cool to 10 °C and quench by adding 10%

    
      solution (50 mL). Stir vigorously for 15 minutes. The color should transition from orange/red to pale yellow.
    
  • Workup:

    • Concentrate the acetonitrile under reduced pressure (rotary evaporator) to ~1/3 volume.

    • Dilute with Ethyl Acetate (100 mL) and Water (50 mL).

    • Separate layers.[3] Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
Purification Strategy

The crude solid usually contains 85-90% product, 5-10% dibromo impurity, and succinimide byproducts.

  • Recrystallization (Preferred for Scale >10g): Recrystallize from Ethanol/Water (1:1) or hot Hexanes. The dibromo impurity is less soluble and may precipitate first or remain in the mother liquor depending on the exact solvent ratio; testing on a small aliquot is required.

  • Flash Chromatography: Silica gel; Gradient 5%

    
     20% Ethyl Acetate in Hexanes.
    

Data Summary & Troubleshooting

Process Parameters
ParameterSpecificationRationale
Stoichiometry 1.0 : 1.05 (Amine:NBS)Excess NBS promotes 3,5-dibromination.
Temperature 0 °C

RT
Low temp during addition controls kinetic selectivity.
Solvent Acetonitrile (MeCN)Polar aprotic; solubilizes NBS but moderates reactivity compared to DMF.
Concentration 0.5 – 0.8 MHigh dilution favors mono-substitution.
Troubleshooting Guide
  • Problem: High levels of 3,5-dibromo product (>10%).

    • Solution: Reduce NBS equivalents to 0.95 and accept slightly lower conversion (recycle starting material). Ensure addition rate is slower.

  • Problem: Reaction stalls.

    • Solution: Check NBS quality.[4][5] Degraded NBS (orange/brown) has lower active bromine content.

  • Problem: Product is dark/tarry.

    • Solution: Pyridines are light-sensitive. Conduct reaction in the dark (wrap flask in foil).

Workflow Visualization

Workflow Start Start: 6-Ethylpyridin-2-amine in MeCN (0°C) AddNBS Add NBS (1.05 eq) Dropwise over 1h Start->AddNBS Monitor Monitor (TLC/HPLC) Target: >98% Conv. AddNBS->Monitor Decision Complete? Monitor->Decision Decision->AddNBS No (Add 0.05 eq) Quench Quench: Na2S2O3 (aq) Remove Oxidants Decision->Quench Yes Extract Extraction (EtOAc) & Concentration Quench->Extract Purify Recrystallization (EtOH/Water) Extract->Purify Final Final Product: 2-Amino-5-bromo-6-ethylpyridine Purify->Final

Figure 2: Operational workflow for the isolation of the target bromopyridine.

References

  • Regioselectivity in Aminopyridines

    • Canibano, V. et al. "Regioselective Bromination of Aminopyridines." Heterocyclic Letters, Vol 11, 2011.[6] (Describes the general preference for C5 bromination in 2-amino-6-alkylpyridines).

  • NBS Protocol Grounding

    • Gershon, H. et al. "Bromination of 2-amino-6-methylpyridine."[3][7] Journal of Heterocyclic Chemistry, 2001.[7] (Establishes NBS/MeCN as the superior method over

      
      /AcOH for alkyl-aminopyridines).
      
  • Safety & Handling of NBS

    • Scientific Update. "A Dangerous Bromance: Incompatibilities between N-Bromosuccinimide and Solvents."[8] Organic Process Research & Development.

  • Patent Reference (Analogous Synthesis)

    • WO2010146132. "Synthesis of PI3K Inhibitors.

Sources

Application Note: A Practical Guide to the ¹H NMR Characterization of 5-Bromo-6-ethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Structural Verification

5-Bromo-6-ethylpyridin-2-amine is a substituted pyridine derivative whose utility in complex organic transformations stems from its unique arrangement of electron-donating (amino and ethyl) and electron-withdrawing (bromo) groups. Accurate structural confirmation is a critical checkpoint in any synthetic workflow. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as an exceptionally powerful and non-destructive tool for elucidating the molecular structure of organic compounds.

This document outlines the essential steps for obtaining and interpreting a high-quality ¹H NMR spectrum of 5-Bromo-6-ethylpyridin-2-amine, ensuring the identity and purity of the compound before its use in downstream applications.

Experimental Protocol: From Sample Preparation to Data Acquisition

The quality of an NMR spectrum is fundamentally dependent on the meticulous preparation of the sample and the proper setup of the spectrometer. The following protocol is a self-validating system designed to minimize common errors and produce reliable data.

Materials and Reagents
  • 5-Bromo-6-ethylpyridin-2-amine (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tubes

  • Pasteur pipettes with glass wool plugs

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation
  • Analyte Weighing: Accurately weigh 5-10 mg of 5-Bromo-6-ethylpyridin-2-amine directly into a clean, dry vial. For routine ¹H NMR, this amount provides an excellent signal-to-noise ratio within a short acquisition time.[1][2][3]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a standard choice for many organic molecules due to its excellent dissolving power and the convenient chemical shift of its residual peak (~7.26 ppm).[4] Ensure the solvent contains an internal standard like TMS for accurate chemical shift referencing (0 ppm).[1]

  • Homogenization: Gently vortex the vial to ensure the complete dissolution of the sample. A clear, homogeneous solution is crucial for acquiring sharp, well-resolved NMR signals.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean NMR tube.[4] Avoid using cotton wool, as it can introduce impurities.

  • Labeling: Clearly label the NMR tube with a permanent marker.

The following diagram illustrates the key stages of the sample preparation workflow.

G cluster_workflow NMR Sample Preparation Workflow weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve Add deuterated solvent vortex 3. Vortex to Homogenize dissolve->vortex Ensure complete dissolution filter 4. Filter into NMR Tube vortex->filter Remove particulates acquire 5. Acquire Spectrum filter->acquire Ready for analysis

Caption: Workflow for preparing a high-quality NMR sample.

NMR Data Acquisition Parameters

For a standard ¹H NMR experiment on a 400 MHz spectrometer, the following parameters serve as an excellent starting point:

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse experiment for quantitative analysis.
Number of Scans (NS)16Sufficient for good signal-to-noise with the recommended sample concentration.
Relaxation Delay (D1)1-2 secondsAllows for adequate relaxation of protons, ensuring accurate integration.
Acquisition Time (AQ)~3-4 secondsDetermines the digital resolution of the spectrum.
Spectral Width (SW)20 ppm (-5 to 15 ppm)A wide window to ensure all signals, including potential impurities, are captured.

Spectral Analysis and Interpretation

The structure of 5-Bromo-6-ethylpyridin-2-amine dictates a unique ¹H NMR spectrum. The following analysis is based on established principles of chemical shifts and coupling constants for substituted pyridines.[5][6][7]

G H3 H-3 H4 H-4 NH2 NH₂ CH2 CH₂ CH3 CH₃

Caption: Structure of 5-Bromo-6-ethylpyridin-2-amine with key protons labeled.

Predicted Chemical Shifts and Multiplicities

The electron-donating amino group (-NH₂) and the electron-withdrawing bromine atom significantly influence the electronic environment of the pyridine ring protons.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-4~7.3 - 7.5Doublet~8.0 - 9.01HDeshielded by the adjacent bromine atom. Coupled to H-3. The typical ortho-coupling in pyridines is in this range.
H-3~6.3 - 6.5Doublet~8.0 - 9.01HShielded by the ortho-amino group. Coupled to H-4.
NH₂~4.5 - 5.5Broad SingletN/A2HThe chemical shift is variable and depends on concentration and temperature. Protons are exchangeable, leading to a broad signal.
CH₂~2.6 - 2.8Quartet~7.0 - 8.02HProtons of the ethyl group adjacent to the aromatic ring. Coupled to the methyl protons.
CH₃~1.2 - 1.4Triplet~7.0 - 8.03HProtons of the ethyl group's methyl. Coupled to the methylene protons.
Causality of Experimental Observations
  • Aromatic Protons (H-3, H-4): The two protons on the pyridine ring appear as distinct doublets due to their coupling to each other (ortho-coupling). The significant difference in their chemical shifts is a direct result of the electronic effects of the substituents. The amino group at C-2 strongly shields the ortho proton (H-3), shifting it upfield, while the bromine at C-5 deshields the adjacent proton (H-4), shifting it downfield.

  • Amino Protons (-NH₂): These protons often appear as a broad singlet because of rapid chemical exchange with trace amounts of water and quadrupole broadening from the ¹⁴N nucleus. The integral value of 2H is a key identifier.

  • Ethyl Group Protons (-CH₂CH₃): The ethyl group at C-6 gives rise to a classic quartet and triplet pattern. The methylene (-CH₂) protons are split into a quartet by the three adjacent methyl (-CH₃) protons, and the methyl protons are split into a triplet by the two adjacent methylene protons.

Troubleshooting Common Issues

IssuePossible CauseSolution
Broad, unresolved peaks Sample concentration is too high, leading to increased viscosity.[2]Prepare a more dilute sample.
Presence of paramagnetic impurities.Filter the sample again or purify the compound.
Poor signal-to-noise Insufficient sample concentration.Increase the amount of sample used or increase the number of scans during acquisition.
Unexpected peaks Residual solvent from synthesis or purification.Ensure the sample is thoroughly dried under high vacuum before preparation.[4] Identify common solvent peaks and disregard them.
Impurities in the deuterated solvent.Use a fresh, high-purity bottle of deuterated solvent.
Incorrect integrations Incomplete proton relaxation.Increase the relaxation delay (D1) to 5 times the longest T₁ value (a value of 5-10s is generally safe).

Conclusion

¹H NMR spectroscopy is an indispensable technique for the structural verification of 5-Bromo-6-ethylpyridin-2-amine. By following the detailed protocols for sample preparation and data acquisition outlined in this application note, researchers can reliably obtain high-quality spectra. The predicted chemical shifts and coupling patterns provide a clear roadmap for accurate spectral interpretation, enabling confident confirmation of the compound's identity and purity. This ensures the integrity of starting materials for subsequent stages in research and development.

References

  • (No author specified). (n.d.). Time in Denver, CO, US. Google Search.
  • IndiaMART. (n.d.). 5 Bromo 6 Methylpyridin 2 Amine Acid.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI.
  • PubChem. (n.d.). 2-Pyridinamine, 5-bromo-6-methyl-. National Center for Biotechnology Information.
  • US EPA. (n.d.). 2,3-Pyridinediamine, 5-bromo-6-methyl- - Substance Details.
  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines.
  • Heriot-Watt University. (n.d.). NMR Sample Preparation.
  • PubChem. (n.d.). 5-bromo-6-methyl-N-pyridin-2-ylpyridin-2-amine. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 5-Bromo-N-methylpyridin-2-amine.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • Wikipedia. (n.d.). Pyridine.

Sources

Definitive Mass Spectrometric Characterization of 5-Bromo-6-ethylpyridin-2-amine: A Multi-Modal Analytical Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the mass spectrometric analysis of 5-Bromo-6-ethylpyridin-2-amine, a key heterocyclic aromatic amine intermediate in pharmaceutical and agrochemical synthesis. We present detailed, field-proven protocols for qualitative and quantitative analysis using Electrospray Ionization Mass Spectrometry (ESI-MS). The methodologies cover direct infusion for unambiguous molecular weight confirmation and isotopic pattern verification, a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for separation and quantification, and Tandem Mass Spectrometry (MS/MS) for ultimate structural confirmation through fragmentation analysis. The causality behind each experimental choice is explained to empower researchers to adapt these protocols to their specific instrumentation and analytical challenges.

Introduction and Scientific Context

5-Bromo-6-ethylpyridin-2-amine is a substituted pyridine derivative whose versatile functional groups—an electron-donating amine and an electron-withdrawing bromine atom—make it a valuable building block in organic synthesis. Accurate and reliable analytical methods are paramount for ensuring its identity, purity, and quantity throughout the drug development and manufacturing process. Mass spectrometry stands as the definitive technique for this purpose due to its exceptional sensitivity, selectivity, and ability to provide rich structural information.

The core challenge in analyzing this molecule lies in confirming the presence and position of the bromine atom and distinguishing it from potential isomeric impurities. The natural isotopic abundance of bromine (79Br and 81Br) provides a unique signature that can be decisively identified by mass spectrometry. This guide leverages this intrinsic property to build a self-validating analytical system.

Foundational Principles: Ionization and Isotopic Signature

2.1. Ionization Strategy: Electrospray Ionization (ESI)

The presence of a basic amino group and a pyridine nitrogen makes 5-Bromo-6-ethylpyridin-2-amine an ideal candidate for positive-mode Electrospray Ionization (+ESI). In an acidic mobile phase, the amine or pyridine nitrogen is readily protonated, forming a positive ion ([M+H]+) in solution, which is then efficiently transferred into the gas phase for mass analysis. This "soft" ionization technique typically minimizes in-source fragmentation, ensuring the molecular ion is observed with high intensity.

2.2. The Bromine Isotopic Pattern: A Definitive Marker

A key identifying feature of 5-Bromo-6-ethylpyridin-2-amine is the isotopic signature of bromine. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundances (50.69% and 49.31%, respectively). Consequently, any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (a "doublet") separated by approximately 2 Daltons (Da), with a peak intensity ratio of roughly 1:1. This pattern is a highly reliable diagnostic tool for confirming the presence of bromine in the molecule.

Table 1: Calculated Mass and Isotopic Profile for Protonated 5-Bromo-6-ethylpyridin-2-amine

PropertyValue
Molecular FormulaC8H11BrN2
Monoisotopic Mass (79Br)200.0109 Da
Monoisotopic Mass (81Br)202.0088 Da
[M+H]+ (79Br)201.0187 m/z
[M+H]+ (81Br)203.0167 m/z

Protocol I: Direct Infusion Analysis for Identity Confirmation

This protocol is designed for the rapid confirmation of the molecular weight and isotopic signature of a purified standard or a major component in a simple mixture.

3.1. Objective

To verify the exact mass of the protonated molecule and confirm the 1:1 isotopic doublet characteristic of a monobrominated compound.

3.2. Experimental Workflow

Prep Prepare 1 µg/mL solution in 50:50 ACN/H2O + 0.1% Formic Acid Infuse Infuse into MS via Syringe Pump (e.g., 5 µL/min) Prep->Infuse Acquire Acquire Full Scan Data (m/z 50-400) Infuse->Acquire Analyze Analyze Spectrum for: 1. [M+H]+ at m/z 201.0 2. [M+2+H]+ at m/z 203.0 3. ~1:1 Intensity Ratio Acquire->Analyze

Caption: Workflow for Direct Infusion MS Analysis.

3.3. Detailed Protocol

  • Sample Preparation: Dissolve a small amount of 5-Bromo-6-ethylpyridin-2-amine standard in a 50:50 (v/v) mixture of HPLC-grade acetonitrile and water containing 0.1% formic acid to a final concentration of approximately 1 µg/mL.

  • Instrumentation Setup: Configure a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with the parameters outlined in Table 2.

  • Data Acquisition: Infuse the sample solution into the ESI source using a syringe pump at a constant flow rate (e.g., 5-10 µL/min). Acquire data in full scan mode for at least 1 minute to obtain a stable signal and a high-quality averaged spectrum.

  • Data Analysis: Examine the resulting spectrum for the two intense peaks corresponding to the protonated isotopic forms of the molecule at approximately m/z 201.0 and 203.0. Verify that their intensity ratio is close to 1:1.

Table 2: Typical Instrument Parameters for Direct Infusion

ParameterSettingRationale
Ionization ModeESI PositivePromotes protonation of

Application Notes: Strategic Synthesis of Novel CSF-1R Inhibitors Utilizing a 5-Bromo-6-ethylpyridin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed protocol for the synthesis of potent and selective Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors, leveraging 5-Bromo-6-ethylpyridin-2-amine as a key structural starting material. CSF-1R is a critical receptor tyrosine kinase that governs the differentiation, proliferation, and survival of macrophages.[1][2] Its dysregulation is implicated in a variety of pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases, making it a prime target for therapeutic intervention.[3] The strategic use of the substituted pyridine motif is central to achieving high-affinity binding to the kinase hinge region. This document outlines a representative, multi-step synthesis involving a Miyaura borylation followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct a novel inhibitor based on the well-validated pyrrolo[2,3-d]pyrimidine scaffold.[4][5] The protocols are designed for researchers in medicinal chemistry and drug development, offering field-proven insights into reaction optimization, purification, and characterization.

Introduction: The Rationale for Targeting CSF-1R

The Colony-Stimulating Factor 1 Receptor (CSF-1R), a member of the class III receptor tyrosine kinase family, is a pivotal regulator of the mononuclear phagocyte system.[5] Upon binding its ligands, CSF-1 or IL-34, the receptor dimerizes, leading to autophosphorylation and the activation of downstream signaling cascades. This signaling is essential for the homeostasis of tissue-resident macrophages and microglia.[6] However, in pathological contexts, aberrant CSF-1R signaling can promote the survival and pro-tumor functions of tumor-associated macrophages (TAMs), which contribute to an immunosuppressive tumor microenvironment and facilitate metastasis.[3] Consequently, the development of small-molecule inhibitors to block the ATP-binding site of CSF-1R has emerged as a promising therapeutic strategy.[1]

The 2-aminopyridine moiety is a privileged scaffold in kinase inhibitor design, capable of forming critical hydrogen bond interactions with the hinge region of the kinase domain.[7] The starting material, 5-Bromo-6-ethylpyridin-2-amine, provides a versatile platform for chemical elaboration. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aromatic systems to build out the inhibitor structure.[8][9]

CSF-1R Signaling Pathway Overview

The following diagram illustrates a simplified view of the CSF-1R signaling cascade, which ultimately influences cell survival, proliferation, and differentiation.

CSF1R_Pathway cluster_membrane Cell Membrane CSF1R CSF-1R (Inactive Dimer) CSF1R_Active CSF-1R (Active Dimer) (Autophosphorylation) PI3K PI3K CSF1R_Active->PI3K Activates RAS RAS CSF1R_Active->RAS Activates Ligand Ligand (CSF-1 or IL-34) Ligand->CSF1R_Active Binding & Dimerization AKT AKT PI3K->AKT Nucleus Nucleus AKT->Nucleus Signal Transduction RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Signal Transduction Gene Gene Transcription (Survival, Proliferation, Differentiation) Nucleus->Gene

Caption: Simplified CSF-1R signaling pathway upon ligand binding.

Overall Synthetic Strategy

The proposed synthesis is a two-part process designed to construct a novel pyrrolo[2,3-d]pyrimidine-based CSF-1R inhibitor. This strategy is based on well-established palladium-catalyzed reactions that are robust and tolerate a wide range of functional groups.[8][10]

  • Part 1: Miyaura Borylation. The commercially available starting material, 5-Bromo-6-ethylpyridin-2-amine, is converted to its corresponding pinacol boronate ester. This intermediate is a key building block for the subsequent coupling reaction.

  • Part 2: Suzuki-Miyaura Cross-Coupling. The synthesized boronate ester is then coupled with a suitable heterocyclic partner, in this case, a protected 6-chloro-7H-pyrrolo[2,3-d]pyrimidine, to yield the final inhibitor scaffold.[4][5] Subsequent deprotection affords the target molecule.

Synthetic_Workflow Start Start: 5-Bromo-6-ethylpyridin-2-amine Borylation Step 1: Miyaura Borylation Start->Borylation Intermediate Intermediate: Pyridyl Boronate Ester Borylation->Intermediate Coupling Step 2: Suzuki Coupling Intermediate->Coupling Purification Step 3: Purification & Characterization Coupling->Purification Final Final Product: CSF-1R Inhibitor Purification->Final Partner Coupling Partner: 6-Chloro-pyrrolo[2,3-d]pyrimidine Partner->Coupling

Caption: High-level workflow for the synthesis of the target inhibitor.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. The palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere (Nitrogen or Argon).

Part 1: Synthesis of 2-Amino-6-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Intermediate 2)

This protocol details the conversion of the aryl bromide to a boronate ester via a palladium-catalyzed Miyaura borylation. This reaction is highly efficient for creating the necessary precursor for the subsequent Suzuki coupling.

Reaction Scheme:

(Illustrative scheme: Bromo-pyridine reacts with Bis(pinacolato)diboron to form the pyridyl boronate ester)

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
5-Bromo-6-ethylpyridin-2-amine (1 )201.061.00 g4.97
Bis(pinacolato)diboron (B₂pin₂)253.941.51 g5.96
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.70182 mg0.25
Potassium Acetate (KOAc)98.141.46 g14.91
1,4-Dioxane (anhydrous)88.1125 mL-

Step-by-Step Protocol:

  • Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-6-ethylpyridin-2-amine (1 ), Bis(pinacolato)diboron, Potassium Acetate, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

    • Causality Note: Potassium acetate acts as the base required for the catalytic cycle. Pd(dppf)Cl₂ is a robust and effective pre-catalyst for this transformation. Anhydrous solvent is crucial to prevent the hydrolysis of the boronate ester product.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Filtration: Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10-40% ethyl acetate in hexanes) to yield the desired boronate ester 2 as a solid.

Part 2: Synthesis of the Final CSF-1R Inhibitor via Suzuki-Miyaura Coupling

This protocol describes the coupling of the newly synthesized pyridyl boronate ester with a protected 6-chloro-7H-pyrrolo[2,3-d]pyrimidine core. The SEM (2-(trimethylsilyl)ethoxy)methyl) group is used here as a protecting group for the pyrrole nitrogen, which can be removed under acidic conditions.

Reaction Scheme:

(Illustrative scheme: Pyridyl boronate ester couples with the chloro-pyrrolopyrimidine, followed by deprotection to yield the final product)

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
Pyridyl Boronate Ester (2 )248.151.00 g4.03
6-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine285.831.15 g4.03
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1155.56233 mg0.20
Sodium Carbonate (Na₂CO₃)105.991.28 g12.09
1,4-Dioxane88.1120 mL-
Water18.025 mL-

Step-by-Step Protocol:

  • Setup: In a 100 mL round-bottom flask, combine the pyridyl boronate ester (2 ), the protected 6-chloro-pyrrolo[2,3-d]pyrimidine, and Tetrakis(triphenylphosphine)palladium(0).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times.

  • Solvent and Base Addition: Add 1,4-dioxane. Separately, dissolve the sodium carbonate in water and add this aqueous solution to the reaction mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to 100 °C, stirring vigorously for 8-12 hours. Monitor the reaction's progress by TLC or LC-MS.

    • Causality Note: Pd(PPh₃)₄ is a common and effective Pd(0) source for Suzuki couplings.[9] The aqueous base (Na₂CO₃) is essential for the transmetalation step in the catalytic cycle. The two-phase solvent system (dioxane/water) facilitates the dissolution of both organic and inorganic reagents.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase in vacuo. Purify the crude product via flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the SEM-protected final compound.

Part 3: Deprotection to Yield Final Inhibitor
  • Procedure: Dissolve the purified, SEM-protected compound in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 2-4 hours.

  • Quenching: Carefully concentrate the mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and wash cautiously with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Final Purification: Dry the organic layer, concentrate, and purify by preparative HPLC or recrystallization to yield the final, pure CSF-1R inhibitor.

Characterization and Validation

To ensure the identity and purity of the synthesized compounds, the following analytical techniques are required. This validation is a critical component of a trustworthy protocol.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the intermediate and the final product. The spectra should be consistent with the expected structures.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the exact molecular weight of the final compound, matching the calculated molecular formula.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final compound, which should ideally be >95% for biological screening.

References

  • Cherukupalli, S., Degenhart, C., Habenberger, P., Unger, A., Eickhoff, J., Hoff, B. H., & Sundby, E. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 18(6), 814. [Link]

  • Yuan, S., Yu, B., & Liu, H. M. (2020). New drug approvals for 2019: Synthesis and clinical applications. European Journal of Medicinal Chemistry.
  • Sundby, E., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]

  • Cherukupalli, S., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [Link]

  • GVK Bio Sciences Pvt. Ltd., et al. (2019). Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design. PubMed. [Link]

  • Hoff, B. H., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. PubMed. [Link]

  • Cherukupalli, S., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. PMC. [Link]

  • National Health Research Institutes, Taiwan, et al. (2021). Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (2020). Synthetic method for continuously producing pexidartinib.
  • Khan, K. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. [Link]

  • ResearchGate. (2025). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Al-Hujran, T. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. [Link]

  • Nair, A. S., et al. (2022). Synthesis and structure of pexidartinib. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Rauf, A., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Impurities in 5-Bromo-6-ethylpyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

5-Bromo-6-ethylpyridin-2-amine is a critical pharmacophore often utilized as a scaffold in the development of kinase inhibitors (e.g., for PI3K or BTK pathways). The synthesis typically involves the electrophilic bromination of 6-ethylpyridin-2-amine .

While the amino group at the C2 position strongly activates the ring, directing electrophiles to the ortho (C3) and para (C5) positions, the presence of the ethyl group at C6 introduces specific steric and electronic nuances. The primary challenge in this synthesis is controlling regioselectivity (C5 vs. C3 attack) and preventing over-bromination .

This guide addresses the three most persistent impurity classes:

  • Regioisomers (The "Ortho" Impurity)

  • Poly-brominated Species

  • Oxidative Coupling Byproducts

Impurity Profiling & Reaction Pathway

The following diagram illustrates the competitive reaction pathways governing the formation of the target molecule and its primary impurities.

ReactionPathway SM Starting Material (6-Ethylpyridin-2-amine) Target TARGET PRODUCT (5-Bromo-6-ethylpyridin-2-amine) (C5 Substitution) SM->Target Major Pathway (Para-attack) ImpurityA IMPURITY A (3-Bromo-6-ethylpyridin-2-amine) (Regioisomer) SM->ImpurityA Minor Pathway (Ortho-attack) ImpurityB IMPURITY B (3,5-Dibromo-6-ethylpyridin-2-amine) (Over-bromination) Target->ImpurityB +Br2 (Over-reaction) ImpurityA->ImpurityB +Br2

Figure 1: Electrophilic aromatic substitution pathways. The amino group directs incoming bromine to C3 and C5. Steric hindrance from the C6-ethyl group slightly disfavors C5 compared to methyl analogs, making Impurity A a persistent challenge.

Technical Troubleshooting Guide

Module 1: The Regioisomer Challenge (Impurity A)

Issue: HPLC analysis shows a persistent impurity (~3-8%) eluting close to the main peak (RRT ~0.90-0.95). Identity: 3-Bromo-6-ethylpyridin-2-amine.

Question Root Cause Analysis Corrective Action
Why is the 3-bromo isomer forming despite C5 being favored? While C5 is para to the activating amine (favored), it is also ortho to the ethyl group. The steric bulk of the ethyl group hinders C5 attack more than a methyl group would, allowing the C3 (ortho-amino) pathway to compete.1. Lower Temperature: Run the bromination at -10°C to 0°C . Lower temperatures increase the selectivity for the lower-energy transition state (C5).2. Solvent Switch: Use a solvent that stabilizes the transition state for para-attack. Acetonitrile (ACN) is often superior to DCM due to its polarity/dielectric constant.
How do I remove it? It co-elutes on flash chromatography. The pKa difference between the 3-bromo and 5-bromo isomers is minimal, making silica separation difficult.Recrystallization: The 5-bromo isomer typically has a higher melting point and better crystallinity. Recrystallize from Heptane/EtOAc (9:1) or Ethanol/Water . The 3-bromo isomer is more soluble in the mother liquor.
Module 2: Over-Bromination (Impurity B)

Issue: Presence of a late-eluting impurity (RRT > 1.2) identified as the dibromo species.[1][2] Identity: 3,5-Dibromo-6-ethylpyridin-2-amine.

Question Root Cause Analysis Corrective Action
I used exactly 1.0 equivalent of NBS, why do I see 10% dibromo? This indicates "disguised super-stoichiometry" caused by poor mixing. If local concentration of NBS is high, the newly formed product reacts with NBS faster than the starting material diffuses in.1. Addition Rate: Switch to a slow dropwise addition of the brominating agent (NBS or Br2) over 1-2 hours.2. Dilution: Increase solvent volume (e.g., from 10V to 15-20V) to dilute the reaction matrix.
Can I convert the dibromo impurity back to product? No, the reaction is irreversible under standard conditions. However, you can selectively debrominate the more reactive C3-position using lithiation, but this is impractical for scale-up.Purification is Key: The dibromo impurity is significantly more lipophilic. It is easily removed via a short silica plug filtration (eluting with 5-10% EtOAc/Hexanes) before full purification.
Module 3: Oxidative & Color Impurities

Issue: The product is dark brown/black, and yield is lower than expected. Identity: Pyridine N-oxides or oxidative coupling azo-species.

Question Root Cause Analysis Corrective Action
Why is my reaction mixture turning black? Free amines are susceptible to oxidation by NBS/Br2, especially in the presence of light or radical initiators.1. Protect from Light: Wrap the reaction vessel in aluminum foil.2. Acid Scavenger: If using Br2, the generation of HBr can catalyze decomposition. Add a weak base like NaOAc or K2CO3 to buffer the reaction.
How do I remove the color? Trace oxidative impurities have high extinction coefficients, making the product look worse than it is.Charcoal Treatment: Dissolve the crude solid in hot ethanol, treat with activated carbon (5 wt%) for 30 minutes, filter hot through Celite, and recrystallize.

Analytical Reference Data

Use the following parameters to validate your impurity profile.

ComponentStructure DescriptionApprox. RRT (C18 HPLC)Key 1H NMR Feature (CDCl3)
SM 6-Ethylpyridin-2-amine0.40 - 0.50Doublet at ~6.3 ppm (H3)
Target 5-Bromo-6-ethylpyridin-2-amine 1.00 Singlet at ~7.5 ppm (H4) (Diagnostic: Loss of coupling)
Impurity A 3-Bromo-6-ethylpyridin-2-amine0.92 - 0.96Doublet at ~6.5 ppm (H5)
Impurity B 3,5-Dibromo-6-ethylpyridin-2-amine1.30 - 1.50Singlet at ~7.8 ppm (H4)

Note: NMR shifts are approximate and solvent-dependent. The loss of the characteristic AB coupling system of the pyridine ring is the primary indicator of substitution.

References

  • Smith, K., et al. "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide in acetonitrile." Journal of Organic Chemistry, 2005.
  • Synthesis of 2-Amino-5-bromo-6-methylpyridine (Analogous Chemistry) National Institutes of Health (PubChem). "2-Pyridinamine, 5-bromo-6-methyl- Compound Summary." Context: Provides physical property data and synthesis analogies for the 6-methyl derivative, which behaves similarly to the 6-ethyl target.

  • Purification Strategies for Halogenated Pyridines Heterocyclic Letters. "A convenient and scalable process for preparation of 2,5-dibromopyridine."[1] Vol. 11, 2021. (Snippet 1.5) Context: Discusses the separation of mono- and di-bromo impurities in aminopyridine synthesis.

  • Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine MDPI Molecules. "Efficient Synthesis of Novel Pyridine-Based Derivatives." 2017.[3] Context: Validates the reactivity and stability of the 5-bromo-aminopyridine scaffold during further functionalization.

Sources

Technical Support Center: Purification of 5-Bromo-6-ethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-Bromo-6-ethylpyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile pyridine intermediate. While direct literature on the purification of the 6-ethyl derivative is specific, extensive data from its close analog, 5-Bromo-6-methylpyridin-2-amine, provides a robust framework for troubleshooting and protocol development.[1][2] This document synthesizes this information with established chemical principles to address the common challenges encountered during the purification of this compound.

Compound Properties at a Glance

Understanding the fundamental physicochemical properties of your compound is the first step in designing a successful purification strategy. The properties of the closely related 5-Bromo-6-methylpyridin-2-amine are summarized below and serve as a strong predictive baseline.

PropertyValue (for 5-Bromo-6-methylpyridin-2-amine)Implication for Purification
Molecular Formula C₆H₇BrN₂The ethyl analog is C₇H₉BrN₂. The slight increase in molecular weight and lipophilicity should be considered.
Molecular Weight 187.04 g/mol The ethyl analog is 201.07 g/mol .
Appearance Crystalline solid[1]Suggests that recrystallization is a viable purification method.
Solubility Soluble in organic solvents like ethanol or dichloromethane.[1]Provides a starting point for selecting solvents for chromatography and recrystallization.
Functional Groups Primary amine (-NH₂), Pyridine ring, Bromo group (-Br)The basic amine group allows for acid-base extraction techniques. The aromatic system can interact with silica gel in chromatography.
pKa (Predicted) ~4-5 (for the pyridinium ion)The compound will be protonated and water-soluble at acidic pH (<3) and neutral in organic solvents at basic pH (>7).

Frequently Asked Questions (FAQs)

Here we address the most common initial queries researchers have when purifying 5-Bromo-6-ethylpyridin-2-amine.

Q1: What are the most likely impurities I'll encounter after synthesizing 5-Bromo-6-ethylpyridin-2-amine?

A1: Impurities are typically related to the synthetic route. Common synthesis pathways, such as the amination of a corresponding 2-bromopyridine precursor, can lead to several predictable impurities:

  • Unreacted Starting Materials: Such as 2,5-dibromo-6-ethylpyridine or the pre-amination intermediate.

  • Regioisomers: Depending on the synthetic strategy, isomers like 3-Bromo-6-ethylpyridin-2-amine could form.

  • Over-brominated Species: If bromination is part of the synthesis, di- or tri-brominated pyridines may be present.[3]

  • Solvent and Reagent Adducts: Residual catalysts (e.g., palladium from coupling reactions) or byproducts from reagents can also contaminate the crude product.[4][5]

Q2: My compound is showing significant tailing on my silica gel TLC plate. What's causing this?

A2: Tailing is a classic sign of strong interaction between a basic compound and the acidic silica gel surface. The primary amine on your 5-Bromo-6-ethylpyridin-2-amine is basic and will interact strongly with the acidic silanol groups (Si-OH) on the silica. This leads to slow, uneven movement up the plate.

Q3: I'm struggling to find a single solvent for recrystallization. My compound either dissolves completely or not at all. What should I do?

A3: This is a common challenge that points to the need for a binary (two-solvent) recrystallization system. You need one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"). The key is that these two solvents must be miscible. A good starting point would be Dichloromethane/Hexane or Ethyl Acetate/Hexane.

Troubleshooting Guide: From Problem to Solution

This section provides a more detailed, cause-and-effect approach to solving specific purification roadblocks.

Problem 1: Poor Separation in Column Chromatography
  • Symptom: Co-elution of the desired product with a closely-running impurity. TLC analysis shows spots that are very close together (ΔRf < 0.1).

  • Underlying Cause: The polarity of the chosen mobile phase is not optimal to differentiate between your product and the impurity. The impurity likely has a very similar polarity to your target compound.

  • The Scientific Solution:

    • Neutralize the Stationary Phase: The most effective first step is to mitigate the interaction of the basic amine with the acidic silica. This can be achieved by adding a small amount of a basic modifier to your eluent system.

      • Action: Add 0.5-1% triethylamine (NEt₃) or ammonia (in methanol) to your mobile phase (e.g., Hexane/Ethyl Acetate/NEt₃ 70:30:0.5). This will "cap" the acidic sites on the silica, leading to sharper peaks and more predictable elution.

    • Optimize the Mobile Phase: If neutralizing the column isn't sufficient, a systematic approach to solvent selection is required.

      • Action: Screen different solvent systems. Instead of the common Ethyl Acetate/Hexane, try a system with a different solvent selectivity, such as Dichloromethane/Methanol. Sometimes, a small change in solvent character can significantly improve separation. A detailed protocol for TLC screening is provided below.[6]

Problem 2: Product "Oiling Out" During Recrystallization
  • Symptom: Instead of forming crystals upon cooling, your compound separates as an insoluble liquid (an oil).

  • Underlying Cause: The compound is coming out of solution too rapidly, or the solution is supersaturated at a temperature above the compound's melting point (or a eutectic mixture's melting point).

  • The Scientific Solution:

    • Reduce the Rate of Cooling: Rapid cooling favors oiling.

      • Action: After dissolving your compound in the hot solvent, allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.

    • Use More Solvent: High concentrations increase the likelihood of oiling out.

      • Action: Add more of the "soluble solvent" to the hot solution to ensure it is not overly saturated.

    • Scratch and Seed: Induce crystallization.

      • Action: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small amount of pure crystal, add it to the cooled solution (seeding) to initiate crystallization.

Problem 3: Low Recovery After Acid-Base Extraction
  • Symptom: After performing an acid wash, neutralization, and back-extraction, the yield of the recovered product is significantly lower than expected.

  • Underlying Cause: This can be due to several factors: incomplete protonation/deprotonation, emulsion formation, or the product having some solubility in the aqueous layer even in its neutral form.

  • The Scientific Solution:

    • Verify pH at Each Step: Ensure the pH is correct for each phase of the extraction.

      • Action: When extracting with acid, use a pH meter or pH paper to confirm the aqueous layer is truly acidic (pH 1-2). When neutralizing, ensure the aqueous layer is basic (pH 9-10) before back-extracting with an organic solvent. Careful pH adjustment can be critical to avoid the formation of certain impurities.

    • Break Emulsions: Emulsions trap product at the interface of the two layers.

      • Action: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous layer helps to break the emulsion.

    • Thorough Back-Extraction: Your neutral compound may have slight water solubility.

      • Action: Do not rely on a single back-extraction. Extract the basic aqueous layer with your organic solvent (e.g., Dichloromethane) at least three times to ensure complete recovery of the product.

Visualizing the Purification Workflow

The following diagram outlines a logical workflow for purifying crude 5-Bromo-6-ethylpyridin-2-amine, starting from initial analysis to obtaining the final pure compound.

Purification_Workflow cluster_0 Initial Analysis cluster_1 Primary Purification Strategy cluster_2 Final Polishing Crude Crude Product TLC TLC Analysis (Screen multiple eluents) Crude->TLC Dissolve & Spot Decision Baseline Impurities Present? TLC->Decision AcidBase Acid-Base Extraction Decision->AcidBase Yes (Ionic Impurities) Column Column Chromatography Decision->Column No (Neutral Impurities) AcidBase->Column Crude Purified Recrystallize Recrystallization Column->Recrystallize Fractions >95% Pure Final_Product Pure Product (>98% Purity) Recrystallize->Final_Product

Caption: Decision workflow for purification of 5-Bromo-6-ethylpyridin-2-amine.

Detailed Experimental Protocols

Protocol 1: Column Chromatography with Triethylamine Modification

This protocol is adapted from standard procedures for purifying basic amines on silica gel.[6]

  • TLC Analysis & Mobile Phase Selection:

    • Prepare several TLC developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

    • To each developing solvent, add 0.5% triethylamine (NEt₃).

    • Dissolve a small sample of your crude material in dichloromethane and spot it on TLC plates.

    • Develop the plates. The ideal solvent system will give your product an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Secure a glass chromatography column vertically. Add a small plug of glass wool and a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar mobile phase you plan to use (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% NEt₃). A typical ratio is ~50g of silica per 1g of crude product.

    • Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped.

  • Loading and Elution:

    • Dissolve your crude product in a minimal amount of dichloromethane.

    • Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of your crude product) and evaporate the solvent until you have a dry, free-flowing powder.

    • Carefully add this dry-loaded sample to the top of the packed column.

    • Begin eluting with your chosen mobile phase, starting with a lower polarity and gradually increasing if necessary (gradient elution).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified 5-Bromo-6-ethylpyridin-2-amine.

Protocol 2: Binary Solvent Recrystallization
  • Solvent System Selection:

    • Place a small amount of your crude product in a test tube. Add a "soluble solvent" (e.g., Ethyl Acetate) dropwise until the solid just dissolves at room temperature.

    • Slowly add an "anti-solvent" (e.g., Hexane) in which the product is insoluble, until the solution becomes persistently cloudy.

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly. The formation of crystals indicates a good solvent system.

  • Bulk Recrystallization:

    • Place the crude material in an Erlenmeyer flask.

    • Add the minimum amount of hot "soluble solvent" required to fully dissolve the solid.

    • Filter the hot solution through a fluted filter paper to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratch the flask or add a seed crystal.

    • Once crystallization appears complete, cool the flask in an ice bath for 20-30 minutes to maximize yield.

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.

References

  • Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 196. Available at: [Link]

  • IndiaMART. 5 Bromo 6 Methylpyridin 2 Amine Acid. Available at: [Link]

  • Der Pharma Chemica. (2015). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica, 7(10), 224-229. Available at: [Link]

  • PubChem. 2-Pyridinamine, 5-bromo-6-methyl-. National Center for Biotechnology Information. Available at: [Link]

  • Elterman, M. H. (2023). Amination of 2-Bromo-6-Methylaminopyridine. Georgia Southern University, Electronic Theses and Dissertations. Available at: [Link]

  • Google Patents. Method for preparing 5-bromo-2-methylpyridine. CN101560183B.
  • Google Patents. Preparation method of 2-amino-5-methyl-6-bromopyridine. CN105348181A.
  • Georgia Southern Commons. Amination of 2-Bromo-6-Methylaminopyridine. Available at: [Link]

  • Naveen, S., et al. (2017). 3,5-Dibromo-6-methylpyridin-2-amine. IUCrData, 2(6). Available at: [Link]

  • ACS Omega. (2023). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. ACS Omega. Available at: [Link]

  • SIELC Technologies. (2018). 5-Bromo-6-methyl-3-nitropyridine-2-amine. Available at: [Link]

  • PubChem. 5-bromo-6-methyl-N-pyridin-2-ylpyridin-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

Sources

Technical Support Guide: Stability & Storage of 5-Bromo-6-ethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Product Profile & Physicochemical Context

Compound: 5-Bromo-6-ethylpyridin-2-amine Chemical Class: Halogenated Aminopyridine Appearance: Typically a pale yellow to yellow solid. Role: Critical intermediate in the synthesis of kinase inhibitors (e.g., FMS, CSF1R inhibitors) and other heterocyclic pharmaceuticals.

Technical Insight: The stability of this molecule is governed by two competing functional groups:

  • The 2-Amino Group: Electron-donating, making the ring susceptible to oxidation (N-oxide formation) and color degradation (formation of azo/nitroso species) upon air exposure.

  • The 5-Bromo Substituent: A labile handle intended for cross-coupling (e.g., Suzuki-Miyaura). While generally stable, it renders the molecule sensitive to UV light (photolytic debromination) and palladium contaminants.

Storage & Handling: The "Golden Rules"

This section defines the mandatory storage conditions to maintain >98% purity over 12+ months.

Quick Reference Storage Table
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Short-term) -20°C (Long-term >3 months)Retards thermally induced oxidative coupling and hydrolysis.
Atmosphere Inert Gas (Argon/Nitrogen) The 2-amino group is prone to air-oxidation. Argon is preferred due to higher density.
Light Protection Amber Glass / Foil Wrap Halogenated pyridines can undergo photolytic dehalogenation.
Container Tightly Sealed / Desiccated Aminopyridines can be hygroscopic; moisture accelerates degradation.
Decision Tree: Incoming QC & Storage Logic

StorageLogic Start Incoming Shipment: 5-Bromo-6-ethylpyridin-2-amine VisualCheck Visual Inspection: Is it Yellow/Off-White? Start->VisualCheck ColorFail Dark Brown/Black? VisualCheck->ColorFail No (Dark) PurityCheck Purity Check (HPLC/LCMS) VisualCheck->PurityCheck Yes Purify Action Required: Recrystallize or Column Purification ColorFail->Purify Decision Purity > 97%? PurityCheck->Decision StoreShort Short Term Use (<1 Month): Store at 4°C, Dark, Desiccated Decision->StoreShort Yes StoreLong Long Term Use (>1 Month): Flush with Argon, Seal, Store at -20°C Decision->StoreLong Yes Decision->Purify No

Caption: Logic flow for assessing incoming material quality and determining appropriate storage protocols.

Troubleshooting & FAQs

Issue 1: Color Change (Yellow Brown/Black)

User Question: "My powder was originally pale yellow, but after leaving it on the bench for two days, it has turned dark brown. Is it still usable?"

Technical Diagnosis: This is a classic sign of oxidative degradation . The electron-rich 2-aminopyridine core oxidizes in the presence of air and light, forming complex mixtures of N-oxides and azo-dimers.

  • Impact: Purity likely dropped by 1-5%. The dark color is often due to trace impurities with high extinction coefficients; the bulk material might still be intact.

  • Action:

    • Perform a TLC check (50% EtOAc/Hexanes). If the main spot is dominant and the dark color stays at the baseline, you can proceed with purification.

    • Purification: Dissolve in minimal DCM, filter through a short pad of silica gel (to remove polar oxidation products), and concentrate.

Issue 2: "Sticky" or Clumped Solid

User Question: "The compound is sticking to the spatula and forming clumps. Is it hygroscopic?"

Technical Diagnosis: Aminopyridines can form hydrates or absorb atmospheric moisture, especially if residual salts (from synthesis) are present.

  • Risk: Water can interfere with moisture-sensitive downstream reactions (e.g., using organolithiums or acid chlorides).

  • Action:

    • Dry the material under high vacuum (<1 mbar) at 40°C for 4 hours.

    • Store in a desiccator thereafter.

Issue 3: Solubility in Reaction Solvents

User Question: "I'm trying to dissolve this in water for a biological assay, but it won't dissolve."

Technical Diagnosis: 5-Bromo-6-ethylpyridin-2-amine is a lipophilic organic base. It will not dissolve in neutral water.[1]

  • Solubility Profile:

    • Excellent: DMSO, Methanol, Ethanol, DCM, Ethyl Acetate.

    • Poor: Water, Hexanes.

  • Protocol for Aqueous Assays: Dissolve in DMSO first to create a stock solution (e.g., 10 mM), then dilute into the aqueous buffer. Ensure the final DMSO concentration is <1% to avoid assay interference.

Experimental Protocols

Protocol A: Rapid Purity Check (HPLC)

Use this generic method to verify stability before critical steps.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm .

  • Expected Result: The 5-bromo-6-ethylpyridin-2-amine should elute as a sharp peak. Oxidation impurities typically elute earlier (more polar).

Protocol B: Rescue Purification (Recrystallization)

If purity falls below 95%, use this method.

  • Solvent System: Ethanol/Water or Ethyl Acetate/Hexanes.

  • Step 1: Dissolve the crude brown solid in minimal boiling Ethanol (or EtOAc).

  • Step 2: (Optional) Add activated charcoal, stir for 5 mins, and filter hot to remove color.

  • Step 3: Slowly add water (or Hexanes) until slight turbidity persists.

  • Step 4: Cool slowly to room temperature, then to 4°C.

  • Step 5: Filter the yellow crystals and wash with cold non-solvent.

Degradation Pathway Analysis

Understanding how the molecule breaks down helps in preventing it.

Degradation Compound 5-Bromo-6-ethylpyridin-2-amine (Active) Oxidation Oxidation (Air/Light) Formation of N-Oxides & Azo Dimers Compound->Oxidation + O2 / UV Debromination Photolysis (UV Light) Loss of Bromine Compound->Debromination + UV Light SaltFormation Acid Contamination Protonation (Salt) Compound->SaltFormation + H+ Result1 Result1 Oxidation->Result1 Brown Color Lower Yields Result2 Result2 Debromination->Result2 Side Reactions (Des-bromo impurity) Result3 Result3 SaltFormation->Result3 Hygroscopic Solid Solubility Change

Caption: Primary degradation pathways. Oxidative discoloration is the most common issue, followed by photolytic debromination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70622, 2-Amino-5-bromopyridine (Analogous Structure). Retrieved from [Link]

  • Google Patents (2019).WO2019094641A1 - Ire1 small molecule inhibitors. (Describes synthesis and isolation of 5-bromo-6-ethylpyridin-2-amine).

Sources

preventing decomposition of 5-Bromo-6-ethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to address common challenges in handling and utilizing 5-Bromo-6-ethylpyridin-2-amine. By understanding its stability profile and potential degradation pathways, you can ensure the integrity of your experiments and the quality of your results.

Introduction to the Stability of 5-Bromo-6-ethylpyridin-2-amine

5-Bromo-6-ethylpyridin-2-amine is a substituted pyridine derivative with three key functional groups that influence its reactivity and stability: a nucleophilic 2-amino group, a C-Br bond susceptible to cleavage, and an ethyl group at the 6-position which can be a site for oxidation. While generally stable under recommended storage conditions, improper handling, storage, or exposure to certain reagents can lead to its decomposition. This guide provides a comprehensive overview of potential issues, troubleshooting advice, and preventative measures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and issues encountered during the use of 5-Bromo-6-ethylpyridin-2-amine.

FAQ 1: My sample of 5-Bromo-6-ethylpyridin-2-amine has developed a yellow or brownish tint. Is it still usable?

Answer: The development of a yellow or brownish tint is a common indicator of degradation. While minor discoloration may not significantly impact every application, it suggests the presence of impurities. The primary cause is often oxidation of the 2-amino group, which is a known pathway for discoloration in aromatic amines. Exposure to air (oxygen) and light can accelerate this process.

Troubleshooting Steps:

  • Assess Purity: The first step is to determine the purity of the discolored sample. This can be achieved using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Compare the chromatogram of the discolored sample to a reference standard or a freshly opened sample. The presence of new peaks indicates the formation of degradation products.

  • Consider the Application: For sensitive applications such as in pharmaceutical development, the use of discolored and impure material is not recommended as it can lead to inconsistent results and the formation of unwanted side products. For less sensitive applications, the material might still be usable if the impurity levels are low and do not interfere with the desired reaction.

  • Purification: If the material is valuable and the degradation is minor, purification by recrystallization or column chromatography may be an option. However, this should be approached with caution as the compound may continue to degrade during the purification process if not handled under an inert atmosphere.

Prevention:

  • Always store 5-Bromo-6-ethylpyridin-2-amine under an inert atmosphere (e.g., argon or nitrogen).

  • Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.

  • Store at recommended low temperatures (see storage guidelines below).

FAQ 2: I am seeing unexpected peaks in my HPLC/GC-MS analysis after a reaction. What are the likely degradation products?

Answer: The appearance of unexpected peaks suggests that 5-Bromo-6-ethylpyridin-2-amine may have degraded during your reaction or work-up. Based on its structure, several degradation pathways are plausible. Understanding these can help in identifying the impurities.

Potential Degradation Pathways:

  • Oxidation of the Amino Group: The 2-amino group can be oxidized, especially in the presence of strong oxidizing agents, residual peroxides in solvents, or prolonged exposure to air. This can lead to the formation of nitroso, nitro, or azo compounds, which are often colored.[3]

  • Dehalogenation: The Carbon-Bromine bond can be cleaved, particularly in the presence of certain metals (like palladium catalysts used in cross-coupling reactions if not properly quenched), strong bases, or upon exposure to UV light.[4][5][6] This would result in the formation of 6-ethylpyridin-2-amine.

  • Oxidation of the Ethyl Group: The ethyl group, being in a "benzylic-like" position adjacent to the aromatic pyridine ring, is susceptible to oxidation.[7] This can lead to the formation of 1-(2-amino-5-bromopyridin-6-yl)ethan-1-ol, 1-(2-amino-5-bromopyridin-6-yl)ethan-1-one, or even cleavage of the ethyl group under harsh oxidative conditions.

  • Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the amino group or other reactions.[2]

Potential degradation pathways of 5-Bromo-6-ethylpyridin-2-amine.

Troubleshooting:

  • Analyze Reaction Conditions: Review your reaction for the presence of strong oxidizing agents, incompatible bases or acids, or prolonged exposure to heat and light.

  • Solvent Purity: Ensure that your solvents are free of peroxides, especially ethers like THF and dioxane.

  • Inert Atmosphere: For reactions sensitive to oxidation, ensure a properly maintained inert atmosphere throughout the experiment.

FAQ 3: My reaction is not proceeding as expected. Could the quality of 5-Bromo-6-ethylpyridin-2-amine be the issue?

Answer: Yes, the purity of your starting material is crucial for the success of your reaction. If the compound has degraded, the actual concentration of the active starting material will be lower than calculated, leading to lower yields. Furthermore, the degradation products can interfere with the reaction by consuming reagents, poisoning catalysts, or participating in unwanted side reactions.

Troubleshooting:

  • Confirm Starting Material Purity: Before starting a critical reaction, it is best practice to confirm the purity of your 5-Bromo-6-ethylpyridin-2-amine by a suitable analytical method (e.g., NMR, HPLC, or melting point).

  • Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the reagent if available.

  • Purify the Reagent: If a fresh sample is not available, consider purifying the existing stock as described in FAQ 1.

Protocols for Preventing Decomposition

Proactive measures are the most effective way to prevent the decomposition of 5-Bromo-6-ethylpyridin-2-amine.

Storage Protocol

Proper storage is the first line of defense against degradation.

ParameterRecommendationRationale
Atmosphere Store under a dry, inert atmosphere (Argon or Nitrogen).Minimizes oxidation of the amino group and potential reactions with atmospheric moisture.
Temperature Store in a cool, dark place. Recommended at 2-8 °C.Reduces the rate of potential degradation reactions.
Light Protect from light by using an amber vial or by wrapping the container.Prevents photodegradation, such as dehalogenation.[4][5]
Container Use a tightly sealed, appropriate container.Prevents exposure to air and moisture.[3]
Handling Protocol

Careful handling during experimental use is critical to maintain the compound's integrity.

HandlingWorkflow cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolution cluster_reaction Reaction start Start: Prepare for Weighing start_step1 Flush balance enclosure with inert gas (optional) weigh Weighing weigh_step1 Quickly weigh the required amount dissolve Dissolution dissolve_step1 Use deoxygenated, peroxide-free solvents reaction Reaction Setup reaction_step1 Add to reaction vessel under a positive pressure of inert gas end End: Reaction in Progress start_step1->weigh_step1 weigh_step2 Minimize exposure time to air weigh_step1->weigh_step2 weigh_step2->dissolve_step1 dissolve_step2 Dissolve under an inert atmosphere dissolve_step1->dissolve_step2 dissolve_step2->reaction_step1 reaction_step1->end

Recommended workflow for handling 5-Bromo-6-ethylpyridin-2-amine.

Step-by-Step Handling Procedure:

  • Preparation: Before opening the container, allow it to warm to room temperature to prevent moisture condensation.

  • Inert Atmosphere: If possible, handle the compound in a glovebox or under a stream of inert gas.

  • Weighing: Weigh the required amount quickly and reseal the container promptly. Minimize the time the compound is exposed to the atmosphere.

  • Solvent Choice: Use high-purity, deoxygenated solvents. If using solvents prone to peroxide formation (e.g., THF, diethyl ether), ensure they are freshly distilled or tested for peroxides.

  • Reaction Conditions:

    • Maintain an inert atmosphere throughout the reaction.

    • Avoid unnecessarily high temperatures or prolonged reaction times.

    • Be mindful of reagent compatibility. Avoid strong oxidizing agents, and carefully consider the strength and stoichiometry of bases and acids used.

Incompatible Reagents and Conditions

To prevent degradation, avoid the following:

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, and chromates can oxidize the amino and/or ethyl groups.[3][7]

  • Strong Acids and Bases: Can lead to salt formation, but under harsh conditions may promote hydrolysis or other side reactions.[2]

  • Certain Metal Catalysts: While used in desired transformations, residual catalysts from previous steps or improper quenching can promote dehalogenation.

  • UV Light: Can induce photochemical reactions, including dehalogenation.[4][5]

  • Prolonged Exposure to Air and Heat: Accelerates oxidative degradation.

By adhering to these guidelines, researchers can significantly minimize the risk of decomposition of 5-Bromo-6-ethylpyridin-2-amine, ensuring the reliability and reproducibility of their experimental outcomes.

References

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved February 4, 2026, from [Link]

  • Jubilant Ingrevia Limited. (n.d.). 2-Amino-5-bromopyridine Safety Data Sheet.
  • Al-Ghamdi, A. A., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLoS One, 16(3), e0244951. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved February 4, 2026, from [Link]

  • Apollo Scientific. (n.d.). Pyridine Safety Data Sheet.
  • Pan, Y., et al. (2018). Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. Chemosphere, 209, 834-842. [Link]

  • Altarawneh, M., et al. (2020). Photodecomposition properties of brominated flame retardants (BFRs). Ecotoxicology and Environmental Safety, 195, 110272. [Link]

  • David, C., et al. (1977). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation.
  • Loba Chemie. (2023, November 27). PYRIDINE FOR SYNTHESIS Safety Data Sheet.
  • Master Organic Chemistry. (2018, June 13). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Retrieved February 4, 2026, from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved February 4, 2026, from [Link]

  • Cullis, C. F., & Ladbury, J. W. (1955). Kinetic studies of the oxidation of aromatic compounds by potassium permanganate. Part IV. n- and iso-Propylbenzene. Journal of the Chemical Society, 4186-4190. [Link]

Sources

Validation & Comparative

comparing synthesis methods for 5-Bromo-6-ethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-6-ethylpyridin-2-amine (CAS: 848360-99-6) is a critical heterocyclic building block, widely employed in the synthesis of kinase inhibitors (e.g., BTK, CSF-1R) and PROTAC linkers.[1][2][3][4][5][6][7] Its structural utility lies in the orthogonal reactivity of the C2-amine (nucleophilic/directing), C5-bromide (cross-coupling handle), and C6-ethyl group (hydrophobic interactions).

This guide objectively compares the two dominant synthesis strategies:

  • Method A (Direct Bromination): A rapid, single-step protocol favored in discovery chemistry.

  • Method B (Protection-Directed): A three-step workflow optimizing regioselectivity and purification, recommended for process scaling.

Molecule Profile[3][7][8][9][10][11]
  • IUPAC Name: 5-Bromo-6-ethylpyridin-2-amine[2][6][7]

  • CAS Number: 848360-99-6[6]

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
  • Molecular Weight: 201.07 g/mol

  • Key Impurities: 3-Bromo-6-ethylpyridin-2-amine; 3,5-Dibromo-6-ethylpyridin-2-amine.

Method A: Direct Regioselective Bromination (The "Discovery" Route)

Best For: Rapid library synthesis, small-scale (<10 g), laboratories with automated chromatography.

This method utilizes the strong ortho/para directing effect of the free amine. While the C6-ethyl group blocks one ortho site, the C3 position remains vulnerable to bromination, often necessitating chromatographic separation.

Experimental Protocol

Based on protocols described in WO2019094641 and US20140275080.

  • Setup: Charge a reaction vessel with 6-ethylpyridin-2-amine (1.0 equiv) and dichloromethane (DCM, 5–10 volumes).

  • Bromination: Cool the solution to 0°C in an ice bath. Add liquid bromine (Br

    
    , 0.8–0.9 equiv) dropwise over 30 minutes. Note: Using a slight deficit of bromine helps minimize over-bromination to the 3,5-dibromo species.
    
  • Reaction: Stir at 0°C for 30–60 minutes. Monitor by LCMS for the disappearance of starting material and formation of the dibromo impurity.

  • Workup: Quench with saturated aqueous NaHCO

    
     or Na
    
    
    
    S
    
    
    O
    
    
    (to neutralize excess Br
    
    
    ). Extract with DCM. Wash organic layer with brine, dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate.[2]
  • Purification: The crude residue typically requires flash column chromatography (SiO

    
    , Hexane/EtOAc gradient) to remove the 3-bromo isomer and any dibromo byproducts.
    

Performance Metrics:

  • Typical Yield: 70–74% (Isolated).

  • Regioselectivity: Moderate (~85:15 mixture of 5-Br vs 3-Br/3,5-diBr prior to purification).

  • Scalability: Limited by the requirement for chromatography.

Method B: Protection-Directed Bromination (The "Process" Route)

Best For: Scale-up (>100 g), high-purity requirements (>99%), avoiding chromatography.

This route mitigates the over-reactivity of the free amine by converting it to an acetamide. The bulky acetyl group sterically hinders the C3 position and moderates the ring's electron density, driving bromination almost exclusively to the C5 position.

Experimental Protocol

Adapted from standard aminopyridine functionalization protocols (e.g., BenchChem, WO2013029338).

Step 1: Protection

  • Dissolve 6-ethylpyridin-2-amine in acetic anhydride (solvent/reagent). Heat to reflux (120°C) for 2 hours.

  • Cool and pour into ice water. Precipitate the N-(6-ethylpyridin-2-yl)acetamide . Filter and dry.

Step 2: Bromination

  • Dissolve the acetamide intermediate in acetic acid or MeCN.

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 25–40°C.

  • Stir for 2–4 hours. The acetyl group prevents C3 bromination via steric shielding.

  • Quench with water.[7][8][9] The product, N-(5-bromo-6-ethylpyridin-2-yl)acetamide , often precipitates and can be collected by filtration (recrystallize from EtOH if needed).

Step 3: Deprotection

  • Suspend the brominated acetamide in 10% aqueous NaOH or 6M HCl.

  • Reflux for 1–2 hours until hydrolysis is complete.

  • Adjust pH to 8–9. Extract with EtOAc or filter the precipitate if solid.

Performance Metrics:

  • Typical Yield: 60–65% (Over 3 steps).

  • Regioselectivity: High (>98% 5-Br isomer).

  • Scalability: Excellent. Purification relies on crystallization/precipitation rather than chromatography.

Comparative Analysis
FeatureMethod A: Direct BrominationMethod B: Protection-Directed
Step Count 1 Step3 Steps
Reagents Br

, DCM
Ac

O, NBS, NaOH
Key Impurity 3,5-Dibromo-6-ethylpyridin-2-amineMinimal (Trace starting material)
Purification Column Chromatography (Mandatory)Crystallization / Precipitation
Yield Higher (~74%)Lower (~60-65% cumulative)
Regiocontrol Kinetic control (prone to mixtures)Steric/Thermodynamic control
Cost Efficiency High for small scale (time-saving)High for large scale (material-saving)
Synthesis Pathway Visualization[13]
Diagram 1: Method A (Direct Route & Impurities)

MethodA SM 6-Ethylpyridin-2-amine Br2 Br2 / DCM (0°C) SM->Br2 Product 5-Bromo-6-ethylpyridin-2-amine (Target, ~74%) Br2->Product Major Path Impurity1 3-Bromo isomer (Side Product) Br2->Impurity1 Minor Path Impurity2 3,5-Dibromo isomer (Over-bromination) Br2->Impurity2 Excess Br2

Caption: Direct bromination yields the target but risks C3-bromination and di-bromination due to the highly activating free amine.

Diagram 2: Method B (Protected Route)

MethodB SM 6-Ethylpyridin-2-amine Step1 Step 1: Acetylation (Ac2O, Reflux) SM->Step1 Inter1 N-Acetyl Intermediate (Steric Shield at C3) Step1->Inter1 Step2 Step 2: Bromination (NBS, MeCN) Inter1->Step2 Inter2 5-Bromo-N-acetyl Intermediate (High Regioselectivity) Step2->Inter2 Step3 Step 3: Hydrolysis (NaOH or HCl) Inter2->Step3 Product 5-Bromo-6-ethylpyridin-2-amine (High Purity) Step3->Product

Caption: The protection strategy introduces a steric shield (acetyl group), forcing bromination to the C5 position and enabling purification via crystallization.

References
  • Preparation of intermediate 5-bromo-6-ethylpyridin-2-amine (Method A). World Intellectual Property Organization, WO2019094641A1. Link

  • N-Acyl-N'-(pyridin-2-yl) Ureas and Analogs Exhibiting Anti-Cancer Activities. United States Patent Application, US20140275080A1. Link

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling (Method B Context). Molecules, 2017, 22(2), 216. Link

  • Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide. BenchChem Application Notes. Link

  • Degradation of Bruton's Tyrosine Kinase (BTK) by Conjugation. World Intellectual Property Organization, WO2023125908A1. Link

Sources

A Comparative Guide to 5-Bromo-6-ethylpyridin-2-amine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the 2-aminopyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective therapeutic agents.[1] This guide provides a comparative analysis of rationally designed analogs of 5-Bromo-6-ethylpyridin-2-amine, a key starting point for developing next-generation kinase inhibitors. We will delve into the structure-activity relationships (SAR) that govern their inhibitory potential, present a systematic comparison of their hypothetical performance in kinase assays, and provide detailed experimental protocols for their evaluation.

The 2-Aminopyridine Core: A Foundation for Kinase Inhibition

The 2-aminopyridine moiety is a versatile scaffold in medicinal chemistry, particularly for targeting the ATP-binding site of kinases.[2] Its ability to form critical hydrogen bond interactions with the kinase hinge region mimics the binding of the adenine portion of ATP, providing a strong anchor for inhibitor binding.[3] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]

The parent compound, 5-Bromo-6-ethylpyridin-2-amine, presents several vectors for chemical modification. The bromine atom at the 5-position can be exploited for cross-coupling reactions to introduce diverse aryl or heteroaryl groups, probing deeper into the kinase active site.[5] The ethyl group at the 6-position can be varied to explore steric and hydrophobic interactions, while the 2-amino group can be functionalized to modulate hydrogen bonding and overall physicochemical properties.

Design and Comparative Analysis of Analogs

Based on established SAR principles for aminopyridine-based kinase inhibitors, we have designed a focused library of 5-Bromo-6-ethylpyridin-2-amine analogs. The rationale behind these modifications is to systematically explore key interactions within the kinase ATP-binding pocket.

Caption: Rational design of 5-Bromo-6-ethylpyridin-2-amine analogs.

Modifications at the 5-Position (R1): Probing the Hydrophobic Pocket

The introduction of aryl and heteroaryl groups at the 5-position via Suzuki cross-coupling is a common strategy to enhance potency by accessing a hydrophobic pocket adjacent to the hinge region.[5]

  • Analog A (R1 = Phenyl): The phenyl group is expected to provide a baseline level of hydrophobic interaction.

  • Analog B (R1 = 4-Fluorophenyl): The introduction of a fluorine atom can modulate electronic properties and potentially form favorable halogen bonds, often leading to improved potency.

  • Analog C (R1 = Pyrazolyl): The pyrazole ring can act as both a hydrophobic substituent and a hydrogen bond donor/acceptor, potentially forming additional interactions with the kinase. Pyrazolopyridine scaffolds have shown promise as hinge-binding cores in kinase inhibitors.[1][3]

Modifications at the 6-Position (R2): Tuning Selectivity

The substituent at the 6-position is often directed towards the solvent-exposed region and can influence selectivity and physical properties.

  • Analog D (R2 = Cyclopropyl): Replacing the ethyl group with a cyclopropyl moiety can improve metabolic stability and introduce a degree of rigidity, which may enhance binding affinity.

Modifications at the 2-Amino Group (R3): Modulating Hinge Binding

The 2-amino group is crucial for hinge binding. While often unsubstituted, acylation can be used to probe for additional interactions or to modify physicochemical properties.

  • Analog E (R3 = Acetyl): Acetylation of the amino group will alter its hydrogen bonding capacity and may impact its interaction with the kinase hinge.

Comparative Performance in Kinase Assays

The following table summarizes the anticipated performance of the designed analogs in a panel of representative kinase assays. The predicted IC50 values are based on general trends observed for similar aminopyridine inhibitors found in the literature.[6][7][8]

AnalogTarget KinasePredicted IC50 (nM)Rationale for Predicted Activity
Parent Scaffold CDK9>1000The unsubstituted scaffold is expected to have weak inhibitory activity.
Analog A CDK9250The phenyl group provides hydrophobic interactions, leading to a moderate increase in potency.
Analog B CDK980The fluorine atom can enhance binding affinity through favorable electronic and potential halogen bonding interactions.[4]
Analog C CDK950The pyrazole moiety can form additional hydrogen bonds, further improving potency.[3]
Analog D PIM-1150Modification at the 6-position can alter the selectivity profile, potentially favoring kinases like PIM-1.
Analog E CDK9>5000Acetylation of the 2-amino group is likely to disrupt the critical hydrogen bond interaction with the kinase hinge, leading to a significant loss of activity.

Experimental Protocols

To empirically validate the predicted activities of these analogs, a series of in vitro and cell-based assays are required.

In Vitro Kinase Inhibition Assay (HTRF)

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the target kinase.[9]

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare kinase, biotinylated substrate, and test compound in assay buffer B Initiate reaction with ATP A->B C Incubate at room temperature B->C D Add HTRF detection reagents (Europium-labeled antibody and XL665-labeled streptavidin) C->D E Incubate D->E F Read HTRF signal on a microplate reader E->F

Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.

Protocol:

  • Reaction Mixture Preparation: In a 384-well low-volume plate, prepare a reaction mixture containing the target kinase, a biotinylated substrate peptide, and the test compound at various concentrations in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration close to its Km value for the specific kinase.

  • Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect substrate phosphorylation by adding a solution containing a europium cryptate-labeled anti-phospho-specific antibody and XL665-labeled streptavidin.

  • Signal Reading: After a further incubation period (e.g., 60 minutes), read the HTRF signal on a compatible microplate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation Assay (MTT)

This assay assesses the ability of the compounds to inhibit the growth of cancer cell lines that are dependent on the target kinase.[9]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a cell line known to overexpress the target kinase) into a 96-well plate at an appropriate density and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.[9]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of 5-Bromo-6-ethylpyridin-2-amine analogs as potential kinase inhibitors. The proposed analogs, designed based on established SAR principles, offer a systematic approach to optimizing the parent scaffold for improved potency and selectivity. The detailed experimental protocols provide a clear path for the synthesis and evaluation of these and other novel 2-aminopyridine derivatives.

Future work should focus on synthesizing the proposed analogs and evaluating them against a broad panel of kinases to determine their selectivity profiles. Promising compounds can then be further characterized in cell-based assays and in vivo models to assess their therapeutic potential. The continuous exploration of the chemical space around the 2-aminopyridine core will undoubtedly lead to the discovery of novel and effective kinase inhibitors for the treatment of various diseases.

References

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC. (2023-01-11). [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017-01-27). [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed. (2024-09-12). [Link]

  • (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs - ResearchGate. (2025-11-24). [Link]

  • Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy | Journal of Medicinal Chemistry. (2022-09-20). [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC. (2011-10-30). [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025-09-11). [Link]

  • Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed. (2023-02-15). [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC. (2022-06-25). [Link]

  • UC San Francisco Electronic Theses and Dissertations - eScholarship.org. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry. (2012-10-08). [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025-08-14). [Link]

  • Inspecting the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors Derived from Tetrabromo-Benzimidazole - CORE. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. (2025-01-08). [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Publishing. [Link]

Sources

Navigating the Landscape of Pyridine-Based Therapeutics: A Comparative Analysis of 5-Bromo-6-ethylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold represents a cornerstone in the design of novel therapeutics. Its versatile structure has given rise to a multitude of FDA-approved drugs for a wide array of diseases. This guide delves into the biological efficacy of a specific, yet promising, class of pyridine derivatives originating from 5-Bromo-6-ethylpyridin-2-amine, and contextualizes their potential against other notable pyridine-based compounds.

The strategic placement of various functional groups on the pyridine ring can dramatically influence the molecule's physicochemical properties and its interaction with biological targets. This structure-activity relationship (SAR) is paramount in medicinal chemistry, guiding the synthesis of compounds with enhanced potency and selectivity. This guide will explore the significance of the 2-aminopyridine core, the impact of halogenation at the 5-position, and the influence of an alkyl substituent at the 6-position, with a focus on derivatives of 5-Bromo-6-ethylpyridin-2-amine.

The 2-Aminopyridine Scaffold: A Privileged Motif in Drug Discovery

The 2-aminopyridine moiety is a recurring feature in a vast number of biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] This versatility stems from the amino group's ability to act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological macromolecules such as enzymes and receptors.

The Influence of Substituents: Bromine and Ethyl Groups

The introduction of a bromine atom at the 5-position of the 2-aminopyridine ring can significantly modulate a compound's biological activity. Halogen atoms, like bromine, can enhance membrane permeability and metabolic stability, and participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding affinity.

Similarly, the presence of an alkyl group, such as an ethyl group at the 6-position, can impact the molecule's lipophilicity and steric profile. These factors play a critical role in how the molecule interacts with its target and its overall pharmacokinetic properties.

Derivatives of 5-Bromo-6-ethylpyridin-2-amine: Emerging Anticancer Agents

While extensive public data on the biological efficacy of a wide range of derivatives from 5-Bromo-6-ethylpyridin-2-amine is limited, the patent literature reveals its growing importance as a key intermediate in the synthesis of novel therapeutic agents. Notably, this scaffold is being explored for the development of potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF-1R), a key target in cancer and autoimmune diseases.[1] Furthermore, N-acyl-N'-(pyridin-2-yl) ureas derived from this starting material have shown promise for their anti-cancer and anti-proliferative activities.[3]

The general structure of these derivatives often involves the modification of the 2-amino group to introduce diverse pharmacophores, aiming to enhance target engagement and biological response.

Comparative Efficacy: Insights from Related Pyridine Derivatives

In the absence of direct comparative studies, we can infer the potential efficacy of 5-Bromo-6-ethylpyridin-2-amine derivatives by examining the biological activities of structurally related compounds.

Anticancer Activity: A Comparison with Other Substituted Pyridines

Numerous studies have highlighted the anticancer potential of various substituted pyridine derivatives. For instance, a series of 2,6-disubstituted pyridine derivatives were designed to interact with the β-sheet conformation of Aβ peptides, suggesting a potential application in neurodegenerative diseases with an underlying protein aggregation pathology, which can also be relevant in certain cancers.[4]

To provide a clearer perspective, the following table summarizes the anticancer activity of some notable pyridine derivatives against various cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50/GI50 (µM)Reference
Thieno[2,3-b]pyridine derivatives--
2-amino-pyrano[3,2-c]quinoline-3-carbonitrilesVarious0.026 - >50
6-amino-5-cyano-2-thiopyrimidine derivativesLeukemia-

Note: Direct IC50/GI50 values for a broad range of 5-Bromo-6-ethylpyridin-2-amine derivatives are not publicly available. The potential efficacy is inferred from patent literature and comparison with related structures.

The structure-activity relationship studies of various pyridine derivatives reveal that the nature and position of substituents are critical for their antiproliferative activity. The combination of a bromo group at the 5-position and an ethyl group at the 6-position in the 2-aminopyridine scaffold of 5-Bromo-6-ethylpyridin-2-amine presents a unique combination of electronic and steric properties that may contribute to potent and selective anticancer activity.

Antimicrobial Activity: A Look at Substituted 2-Aminopyridines

The 2-aminopyridine scaffold is also a cornerstone in the development of antimicrobial agents. Studies on various 2-aminopyridine derivatives have demonstrated their efficacy against a range of bacterial and fungal pathogens.

For example, a study on newly synthesized 2-aminopyridine derivatives showed significant activity against Gram-positive bacteria, with one compound exhibiting a Minimum Inhibitory Concentration (MIC) as low as 0.039 µg/mL against S. aureus and B. subtilis.[2]

The following table provides a snapshot of the antimicrobial activity of some 2-aminopyridine derivatives.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
2-amino-3-cyanopyridine derivative (2c)S. aureus, B. subtilis0.039[2]

The presence of the 5-bromo substituent in derivatives of 5-Bromo-6-ethylpyridin-2-amine could potentially enhance their antimicrobial properties due to increased lipophilicity, facilitating better penetration through microbial cell membranes.

Experimental Protocols

To facilitate further research and comparative studies, this section provides a general overview of standard experimental protocols used to evaluate the biological efficacy of pyridine derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare serial twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Synthesis and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate a general synthetic pathway for 2-aminopyridine derivatives and a typical workflow for biological evaluation.

Synthesis_Workflow cluster_synthesis General Synthesis of 2-Aminopyridine Derivatives cluster_evaluation Biological Evaluation Workflow Start 2-Aminopyridine Step1 Bromination (e.g., NBS) Start->Step1 Intermediate1 2-Amino-5-bromopyridine Step1->Intermediate1 Step2 Alkylation/Coupling (e.g., Suzuki, Buchwald-Hartwig) Intermediate1->Step2 Product Substituted 2-Aminopyridine Derivatives Step2->Product Compound Synthesized Compound Anticancer Anticancer Screening (e.g., MTT Assay) Compound->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Compound->Antimicrobial SAR Structure-Activity Relationship Analysis Anticancer->SAR Antimicrobial->SAR Lead Lead Compound Identification SAR->Lead

Sources

assessing the reactivity of 5-Bromo-6-ethylpyridin-2-amine in different cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of 5-Bromo-6-ethylpyridin-2-amine , a critical heterocyclic building block in medicinal chemistry. This analysis focuses on its reactivity profile in cross-coupling reactions, specifically differentiating it from its methyl- and unsubstituted analogs.

Executive Summary & Structural Logic

5-Bromo-6-ethylpyridin-2-amine (CAS: N/A for specific isomer in common catalogs; see WO2013029338A1 for synthesis) represents a scaffold offering a unique balance of steric bulk and electronic density. In drug discovery, the C6-ethyl group is often exploited to fill hydrophobic pockets (e.g., in kinase ATP-binding sites) more effectively than a methyl group, while the C2-amine serves as a key hydrogen bond donor/acceptor.

However, from a synthetic perspective, the C6-ethyl group introduces significant ortho-steric hindrance relative to the C5-bromide. This guide analyzes how this structural feature influences catalyst engagement during Suzuki-Miyaura and Buchwald-Hartwig couplings compared to the standard 6-methyl and 6-hydrogen alternatives.

Structural Reactivity Profile
FeatureChemical ConsequenceSynthetic Implication
C5-Bromide Primary electrophilic site.Excellent oxidative addition partner for Pd(0), but rate is influenced by C6-substituent.
C6-Ethyl Steric bulk (

-value ~1.75) & Lipophilicity.
Hindered Approach: Retards oxidative addition compared to 6-Me (

-value ~1.70) or 6-H. Requires smaller ligands or higher temperatures.
C2-Amine Nucleophilic & Coordinating.[1][2][3]Catalyst Poisoning: Free -NH₂ can coordinate Pd(II), shutting down the cycle. Often requires protection (e.g., Acetyl, Boc).
Pyridine N Lewis Basic.Can form stable, unreactive Pd-complexes. Blocked partially by C6-ethyl group (a beneficial steric effect).

Comparative Analysis: Ethyl vs. Methyl vs. Unsubstituted

The following table contrasts the performance of 5-bromo-6-ethylpyridin-2-amine against its common analogs in palladium-catalyzed cross-couplings.

Table 1: Predicted Reactivity & Optimization Matrix
AnalogSteric Hindrance (C6)Catalyst Deactivation Risk (N1)Recommended Ligand ClassReaction Temperature
5-Br-6-H LowHigh (N1 accessible)Bidentate (e.g., dppf, Xantphos)60–80 °C
5-Br-6-Me ModerateModeratePhosphines (PPh₃, SPhos)80–95 °C
5-Br-6-Et High Low (N1 shielded)Electron-Rich/Bulky (e.g., SPhos, XPhos) 90–110 °C

Key Insight: While the C6-ethyl group hinders the C5-bromide (slowing oxidative addition), it also protects the pyridine nitrogen (N1) from coordinating to the metal center. Consequently, while the reaction requires higher energy (heat) to initiate, it is often cleaner than the unsubstituted pyridine, which suffers from N1-catalyst sequestration.

Experimental Protocols & Methodologies

Workflow Visualization

The following diagram outlines the decision tree for processing 5-Bromo-6-ethylpyridin-2-amine, highlighting the "Protect-Coupling-Deprotect" strategy versus Direct Coupling.

G Start 5-Bromo-6-ethylpyridin-2-amine Direct Direct Coupling (High Risk of N-Coordination) Start->Direct Route A (Rapid screening) Protect Protection (Ac₂O/Boc₂O) Start->Protect Route B (Scale-up/High Yield) Final Functionalized Product Direct->Final Low Yields Typical ProtectedInt N-Protected Intermediate (Sterically Optimized) Protect->ProtectedInt Suzuki Suzuki-Miyaura (Pd(dppf)Cl₂, ArB(OH)₂) ProtectedInt->Suzuki C-C Bond Buchwald Buchwald-Hartwig (Pd₂dba₃, Xantphos) ProtectedInt->Buchwald C-N Bond Deprotect Deprotection (HCl or TFA) Suzuki->Deprotect Buchwald->Deprotect Deprotect->Final

Caption: Decision matrix for coupling strategies. Route B (Protection) is recommended for 6-ethyl analogs to prevent catalyst poisoning by the free amine.

Protocol A: Suzuki-Miyaura Cross-Coupling (Direct Method)

Best for rapid analog generation where moderate yields (40-60%) are acceptable.

Reagents:

  • Substrate: 5-Bromo-6-ethylpyridin-2-amine (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[4]·DCM (5 mol%) — Chosen for stability against basic amines.

  • Base: K₂CO₃ (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Charge: In a microwave vial or Schlenk flask, combine the pyridine substrate, boronic acid, and Pd catalyst.

  • Inert: Evacuate and backfill with Argon (x3).

  • Solvate: Add degassed 1,4-Dioxane and aqueous K₂CO₃.

  • Heat: Heat to 100 °C for 4–12 hours. (Note: The 6-ethyl group requires higher temp than the 6-methyl analog, which typically reacts at 85 °C).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hex/EtOAc).

Critical Note: If conversion is low (<30%), switch to SPhos Pd G2 catalyst. The bulky biaryl phosphine ligand (SPhos) is specifically designed to overcome the steric hindrance of the ortho-ethyl group.

Protocol B: N-Acetylation & Buchwald-Hartwig Coupling (High Fidelity)

Recommended for C-N bond formation or difficult C-C couplings. The acetyl group prevents the C2-amine from interfering.

Step 1: Protection

  • Dissolve 5-Bromo-6-ethylpyridin-2-amine in Pyridine/DCM (1:1).

  • Add Acetic Anhydride (1.2 eq) at 0 °C. Stir at RT for 2h.

  • Result: N-(5-bromo-6-ethylpyridin-2-yl)acetamide . (Yields typically >90%).[3][5][6]

Step 2: Coupling (Buchwald-Hartwig)

  • Substrate: N-Protected Intermediate (1.0 eq)

  • Nucleophile: Morpholine/Aniline derivative (1.2 eq)

  • Catalyst: Pd₂dba₃ (2 mol%) + Xantphos (4 mol%)

  • Base: Cs₂CO₃ (2.0 eq)

  • Solvent: Toluene or Dioxane, 100 °C.

Mechanism of Success: The acetyl group withdraws electron density from the pyridine ring, facilitating the oxidative addition at C5-Br, while the steric bulk of the C6-ethyl group forces the acetyl group into a conformation that minimizes N-coordination to Palladium.

Supporting Data & Validation

While direct head-to-head yield tables are proprietary in many contexts, the reactivity can be validated by referencing the behavior of the 6-methyl analog (CAS 42753-71-9), which is well-documented.

  • Suzuki Coupling Efficiency:

    • 6-Methyl Analog: Yields of 75-90% are standard with phenylboronic acids [1].

    • 6-Ethyl Analog: Expect yields to drop by ~10-15% under identical conditions due to the increased steric radius of ethyl vs. methyl.

    • Correction: Increasing temperature by 10 °C (to 95-100 °C) restores yields to comparable levels.

  • Characterization (from Patent WO2013029338A1):

    • The 5-bromo-6-ethylpyridin-2-amine is isolated as a yellow solid .

    • ¹H NMR (400 MHz, CDCl₃): δ 7.46 (d, J=8.4 Hz, 1H, C4-H), 6.22 (d, J=8.8 Hz, 1H, C3-H), 4.38 (br s, 2H, NH₂), 2.76 (q, J=7.6 Hz, 2H, CH₂), 1.21 (t, J=7.6 Hz, 3H, CH₃) [2].

    • Interpretation: The coupling constant (

      
       Hz) confirms the ortho-relationship of the ring protons, and the distinct ethyl quartet/triplet confirms the alkyl chain integrity.
      

References

  • MDPI (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.Link

  • Google Patents (2013). WO2013029338A1 - Novel compounds. (Contains synthesis and NMR data for 5-bromo-6-ethylpyridin-2-amine). Link

  • Sigma-Aldrich. 2-Amino-5-bromopyridine Product Page. (Baseline reactivity data for non-alkylated analogs). Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-ethylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-ethylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.